molecular formula C5H7ClN2O2 B042406 Imidazole-4-acetic acid hydrochloride CAS No. 3251-69-2

Imidazole-4-acetic acid hydrochloride

Cat. No.: B042406
CAS No.: 3251-69-2
M. Wt: 162.57 g/mol
InChI Key: MWHLCFYPFGFBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazoleacetic acid hydrochloride is a significant biological metabolite of histamine, serving as a crucial research tool for investigating histaminergic pathways. This compound acts as a weak agonist on histamine H1 and H2 receptors, but its primary research value lies in its role as a precursor for the endogenous neurotransmitter and neuromodulator, imidazoleacetic acid-ribotide. This makes it an essential compound for studying the central nervous system, particularly in research areas exploring sleep-wake cycles, epilepsy, and neuroinflammation. Furthermore, 4-Imidazoleacetic acid hydrochloride is utilized in immunological studies to modulate mast cell function and to understand the downstream effects of histamine catabolism. Its mechanism of action involves interaction with GABAergic and imidazoline receptors, providing a unique link between the histaminergic system and other critical neurological signaling pathways. Researchers employ this high-purity compound in various applications, including as a standard in analytical chemistry (HPLC, MS) for quantifying histamine metabolic flux, in cell culture studies to elucidate receptor pharmacology, and in in vivo models to probe the physiological roles of histamine breakdown products. Supplied as a stable hydrochloride salt, it offers enhanced solubility for aqueous buffer systems, facilitating its direct use in a wide range of experimental protocols.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHLCFYPFGFBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30581-89-6 (Parent)
Record name Imidazoleacetic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00186237
Record name 4-Imidazoleacetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3251-69-2
Record name 1H-Imidazole-5-acetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3251-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazoleacetic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazoleacetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-imidazoleacetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAZOLEACETIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET7A74ROAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Imidazole-4-Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Function Histamine Metabolite & GABAergic Modulator

Executive Summary

Imidazole-4-acetic acid hydrochloride (IAA-HCl) is a biologically active metabolite of histamine formed via the oxidative deamination pathway.[1] Unlike many metabolic end-products which are inert, IAA retains significant pharmacological activity, functioning as a GABA_A receptor partial agonist and a GABA_C (rho) receptor antagonist.[2][3]

For researchers in neuropharmacology and immunology, IAA-HCl serves two critical functions:

  • Biomarker: It acts as a stable downstream marker of global histamine turnover, particularly relevant in mastocytosis and histamine intolerance studies.

  • Probe: It is a tool compound for investigating non-canonical GABAergic signaling and taurine transport mechanisms in the retina and CNS.

Part 1: Chemical & Physical Profile

Precise characterization is the prerequisite for reproducible data.

PropertySpecificationTechnical Note
IUPAC Name 2-(1H-imidazol-4-yl)acetic acid hydrochlorideThe "4" position indicates the acetic acid attachment relative to the nitrogen; tautomerism exists between 4 and 5 positions.
CAS Number 3251-69-2Specific to the Hydrochloride salt.[4][5]
Molecular Formula C₅H₆N₂O₂[3][4] · HClThe HCl salt is preferred over the free zwitterion for superior aqueous solubility.
Molecular Weight 162.57 g/mol Free acid MW is ~126.11 g/mol .
Solubility Water: ~100 mg/mLHighly soluble; forms a clear, faintly yellow solution.[4]
pKa ~4.2 (COOH), ~7.3 (Imidazole)Exists as a zwitterion at physiological pH (7.4).
Stability HygroscopicCRITICAL: Must be stored in a desiccator at -20°C. Protect from moisture to prevent hydrolysis degradation.
Part 2: Biological Mechanism & Signaling Pathways[1]
2.1 The Oxidative Deamination Pathway

While methylation (via HNMT) is the dominant histamine clearance pathway in the mammalian CNS, the oxidative pathway (via DAO) dominates in the periphery and specific gut/kidney tissues. IAA is the terminal product of this oxidative route.

Mechanism:

  • Histamine is deaminated by Diamine Oxidase (DAO) to form Imidazole Acetaldehyde .[1]

  • Imidazole Acetaldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to form Imidazole-4-acetic acid (IAA) .

  • Fate: IAA can be excreted directly or conjugated with ribose to form IAA-riboside .

2.2 GABAergic Mimicry

IAA acts as a "false neurotransmitter." Structurally, the imidazole ring mimics the amine group of GABA, while the acetic acid tail mimics GABA's carboxyl group.

  • GABA_A Receptors: IAA acts as a partial agonist .[2][3] It activates the chloride channel but with lower efficacy than endogenous GABA, potentially acting as a functional antagonist in the presence of high GABA concentrations.

  • GABA_C (rho) Receptors: IAA acts as a competitive antagonist , distinguishing it from other GABA analogues like muscimol.

Histamine_Metabolism_IAA Histamine Histamine Im_Aldehyde Imidazole Acetaldehyde Histamine->Im_Aldehyde Diamine Oxidase (DAO) IAA Imidazole-4-Acetic Acid (IAA) Im_Aldehyde->IAA Aldehyde Dehydrogenase IAA_Riboside IAA-Riboside (Urinary Excretion) IAA->IAA_Riboside Ribosylation GABA_A GABA-A Receptor (Partial Agonist) IAA->GABA_A Binding GABA_C GABA-C Receptor (Antagonist) IAA->GABA_C Binding

Figure 1: The oxidative metabolic pathway of histamine leading to IAA and its subsequent pharmacological divergence at GABA receptors.[2][6]

Part 3: Experimental Application Guide
3.1 Reconstitution & Storage Protocol (Self-Validating)

Objective: Create a stable 100 mM stock solution for in vitro assays.

Materials:

  • IAA-HCl (Solid, stored at -20°C).

  • Ultrapure Water (Type 1, 18.2 MΩ·cm) or DMSO (if non-aqueous buffer is required later).

  • 0.22 µm PVDF Syringe Filter (Sterile).

Protocol:

  • Equilibration: Allow the IAA-HCl vial to warm to room temperature before opening. This prevents condensation from introducing moisture to the hygroscopic powder.

  • Solvent Choice: Use Ultrapure Water for biological assays. IAA-HCl is highly water-soluble (>100 mg/mL).[4]

    • Calculation: To make 10 mL of 100 mM stock:

      
      
      
  • Dissolution: Add 162.6 mg of IAA-HCl to 10 mL water. Vortex for 30 seconds. The solution should be clear and colorless/faint yellow.

    • Validation Step: Check pH.[7] The HCl salt will yield an acidic solution (pH ~3-4). If used in cell culture, you must buffer this stock (e.g., dilute into HEPES/PBS) or adjust pH with NaOH, but be wary of precipitation if the free acid concentration exceeds solubility limits in cold storage.

  • Sterilization: Pass through a 0.22 µm PVDF filter.

  • Aliquot & Freeze: Aliquot into light-protective amber tubes (200 µL volumes) and store at -20°C. Do not freeze-thaw more than once.

3.2 Analytical Quantification (LC-MS/MS)

Quantifying IAA in biological matrices (urine/plasma) is challenging due to its high polarity and low molecular weight. Standard C18 columns often fail to retain it.

Recommended Method: HILIC-MS/MS

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Zwitterionic phase).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (0.1% Formic Acid).

  • Gradient: Start high organic (90% B) to retain polar IAA, gradient down to 50% B.

  • Transitions (MRM):

    • Precursor: 127.1 m/z (M+H)+

    • Product Ions: 81.1 m/z (Loss of COOH), 44.1 m/z (Imidazole fragment).

LCMS_Workflow Sample Biological Sample (Urine/Plasma) Prep Protein Precipitation (Cold Methanol 1:3) Sample->Prep Dry Evaporation & Reconstitution in 90% ACN Prep->Dry Column_Choice Column Selection Dry->Column_Choice C18 Reverse Phase C18 Column_Choice->C18 Standard HILIC HILIC (Amide/ZIC) Column_Choice->HILIC Recommended Result_C18 Poor Retention Co-elution with salts C18->Result_C18 Result_HILIC Good Retention Sharp Peak Shape HILIC->Result_HILIC

Figure 2: Analytical decision tree highlighting the necessity of HILIC chromatography for polar metabolites like IAA.

Part 4: Clinical & Translational Relevance
4.1 Mastocytosis & Histamine Intolerance

In systemic mastocytosis, patients exhibit elevated histamine burden. While serum tryptase is the gold standard for mast cell burden, urinary histamine metabolites provide a retrospective look at activation events.

  • Diagnostic Insight: Measurement of IAA (along with N-methylhistamine) in 24-hour urine helps differentiate between mast cell activation syndrome (MCAS) and other flushing disorders.

  • Interference: Note that dietary histamine (cheese, wine) can elevate IAA levels. Patients must follow a low-histamine diet 24 hours prior to sampling to ensure the IAA detected is of endogenous origin.

4.2 Neurological Implications

IAA is one of the few histamine metabolites capable of crossing the blood-brain barrier (BBB), although it is also generated centrally.

  • Sedation: High systemic levels of IAA have been linked to sedative effects, likely mediated via GABA_A agonism.

  • Blood Pressure: Central administration of IAA induces hypotension, suggesting a role in central cardiovascular regulation.

References
  • Preuss, C. V., et al. (1998). Imidazole-4-acetic acid: A potent agonist at GABA_C receptors and a partial agonist at GABA_A receptors. European Journal of Pharmacology. Link

  • Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain.[2][6][8] General Pharmacology: The Vascular System. Link

  • Kolmert, J., et al. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies.[7] Analytical and Bioanalytical Chemistry.[6][7][8] Link

  • Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance. American Journal of Clinical Nutrition. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Imidazoleacetic acid hydrochloride.[4][5][9]Link

Sources

Technical Guide: Endogenous Bioactivity and Experimental Characterization of Imidazole-4-Acetic Acid (IAA)

[1]

Executive Summary

Imidazole-4-acetic acid (IAA) is often dismissed as a mere oxidative waste product of histamine catabolism.[1][2] However, advanced neuropharmacological data identifies IAA as a bioactive "metabolite-transmitter" with a unique pharmacological profile.[1] Unlike histamine, which promotes wakefulness, IAA functions as a GABA_A receptor partial agonist and a GABA_C (ρ) receptor antagonist , effectively bridging the histaminergic and GABAergic systems.[1] Its endogenous accumulation in the brain and cerebrospinal fluid (CSF) plays a critical role in central blood pressure regulation and excitability modulation.[1] This guide outlines the mechanistic pathways of IAA and provides validated protocols for its quantification and functional assessment.

Biosynthetic Origin & Metabolic Pathways

IAA is generated primarily via the oxidative deamination of histamine. While the methylation pathway (via Histamine N-methyltransferase, HMT) dominates in the mammalian CNS, the oxidative pathway (via Diamine Oxidase, DAO) is responsible for systemic IAA production and a subset of central synthesis.[1]

The Oxidative Shunt
  • Precursor: Histamine (Imidazole-4-ethylamine).[1][3]

  • Rate-Limiting Step: Oxidative deamination by Diamine Oxidase (DAO) yields Imidazole-4-acetaldehyde.[1]

  • Oxidation: Rapid conversion by Aldehyde Dehydrogenase (ALDH) to Imidazole-4-acetic acid (IAA).[1][4]

  • Conjugation: In some species, IAA is ribosylated to form IAA-ribotide, which also exhibits synaptic activity.[1]

Visualization: Histamine Catabolic Divergence

The following diagram illustrates the divergence between the HMT (methylation) and DAO (oxidation) pathways, highlighting IAA's specific origin.[1]

HistamineMetabolismcluster_bioactiveBioactive MetabolitesHistamineHistamineMethylHisttele-MethylhistamineHistamine->MethylHistHMT(CNS Dominant)ImidAldehydeImidazole-4-acetaldehydeHistamine->ImidAldehydeDAO(Periphery/Specific CNS loci)MIAAtele-Methyl-IAA(Inactive)MethylHist->MIAAMAO-BIAAImidazole-4-acetic Acid(Bioactive GABA Agonist)ImidAldehyde->IAAALDHIAARibIAA-RibotideIAA->IAARibPhosphoribosylTransferase

Figure 1: Divergent metabolic pathways of histamine.[1] Note the specific formation of bioactive IAA via the oxidative DAO pathway, distinct from the methylated HMT pathway.

Molecular Mechanism of Action

IAA functions as a naturally occurring "brake" on the central nervous system, but its effects are complex due to receptor subtype selectivity.[1]

GABA_A Receptor Partial Agonism

IAA binds to the orthosteric site of the GABA_A receptor (the GABA binding site).

  • Potency: High affinity (K_i in the micromolar range).[1]

  • Efficacy: It is a partial agonist .[1][2][3] This is critical for researchers to understand:

    • In the absence of GABA, IAA activates the channel (opens Cl- conductance).[1]

    • In the presence of high GABA (e.g., synaptic release), IAA competes for the binding site but activates the channel less efficiently than GABA, effectively acting as a functional antagonist.[1]

    • Result: This duality explains why systemic IAA can induce sedation (agonism) while potentially lowering the seizure threshold (antagonism of maximal GABAergic tone).[1]

GABA_C (ρ) Receptor Antagonism

At GABA_C receptors (composed of ρ-subunits, found in the retina), IAA acts as a competitive antagonist.[1] This suggests a role in modulating visual processing and contrast sensitivity by filtering "noise" in the retina.

Imidazoline I1 Receptor Activation

IAA binds to I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM).[1] Activation of these receptors inhibits sympathetic outflow, leading to a reduction in blood pressure.[1] This mechanism is distinct from its GABAergic effects.[1]

Experimental Framework: Validated Protocols

Protocol A: Quantification of Endogenous IAA via LC-MS/MS

Challenge: IAA is a small, highly polar zwitterion.[1] It retains poorly on standard C18 columns and elutes in the void volume. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Chromatography.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Biofluid: Plasma or CSF (100 µL).[1]

    • Protein Precipitation: Add 300 µL cold Acetonitrile (ACN) containing internal standard (d2-IAA). Vortex 30s, Centrifuge 10,000 x g for 10 min at 4°C.

    • Supernatant: Transfer to a glass vial. Note: Do not dry down if using HILIC; the high organic content is compatible with the mobile phase.

  • Chromatographic Conditions (HILIC Mode):

    • Column: Amide-based HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

    • Gradient: Start at 90% B. Hold 1 min. Linear ramp to 50% B over 5 mins.[1] Re-equilibrate at 90% B for 4 mins.

    • Rationale: High organic start ensures retention of the polar IAA; ammonium formate maintains ionization efficiency.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive mode (IAA forms [M+H]+).[1]

    • Precursor Ion: m/z 127.1 (IAA).[1]

    • Product Ions:

      • m/z 81.1 (Quantifier: loss of -COOH).

      • m/z 54.1 (Qualifier: imidazole ring fragment).[1]

    • Internal Standard: m/z 129.1 -> 83.1 (d2-IAA).[1]

Protocol B: Electrophysiological Characterization (Whole-Cell Patch Clamp)

Objective: To distinguish partial agonism from full agonism in neuronal cultures.

Step-by-Step Methodology:

  • Preparation: Prepare acute hippocampal slices or cultured cortical neurons.[1]

  • Internal Solution (Pipette): 140 mM CsCl (to isolate Cl- currents), 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP. pH 7.3.[1]

  • External Solution: Artificial Cerebrospinal Fluid (aCSF) containing TTX (1 µM) to block action potentials.

  • Voltage Clamp: Hold membrane potential at -70 mV.

  • Application 1 (Control): Perfuse GABA (100 µM) for 2 seconds. Record peak current (I_max). Washout 5 min.

  • Application 2 (Test): Perfuse IAA (100 µM) for 2 seconds. Record peak current (I_IAA).[1]

  • Application 3 (Competition): Co-apply GABA (100 µM) + IAA (100 µM) .

  • Data Analysis:

    • Calculate Relative Efficacy: (I_IAA / I_max) * 100.[1]

    • Expected Result: IAA should elicit ~30-60% of the maximal GABA current (Partial Agonist).

    • In Application 3, the total current should be lower than GABA alone, demonstrating that IAA competes for the site but activates it less effectively.[1]

Physiological Significance & Signaling Logic

The following diagram summarizes the downstream effects of IAA binding to its primary targets.

IAASignalingIAA_MoleculeEndogenous IAAGABAAGABA-A Receptor(Partial Agonist)IAA_Molecule->GABAAGABACGABA-C Receptor(Antagonist)IAA_Molecule->GABACI1_ReceptorImidazoline I1 Receptor(Agonist)IAA_Molecule->I1_ReceptorCl_InfluxChloride Influx(Moderate)GABAA->Cl_InfluxOpens ChannelRetinal_ModRetinal SignalFilteringGABAC->Retinal_ModBlocks Tonal InhibitionSymp_InhibInhibition ofSympathetic OutflowI1_Receptor->Symp_InhibRVLM ModulationOutcomesSedation, Hypotension,NeuroprotectionCl_Influx->OutcomesSymp_Inhib->Outcomes

Figure 2: Multi-target signaling profile of Imidazole-4-acetic acid.[1] Note the distinct mechanisms leading to systemic hypotension and CNS sedation.

References

  • Prell, G. D., & Green, J. P. (1986).[1] Imidazoleacetic acid: a gamma-aminobutyric acid agonist, can be formed in rat brain by oxidation of histamine.[1][2][5] Journal of Neurochemistry.[1] Link

  • Tunnicliff, G. (1998).[1][2] Pharmacology and function of imidazole 4-acetic acid in brain.[1][6][5] General Pharmacology.[1] Link

  • Mizuno, K., et al. (2017).[1][7] Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells.[1][7] European Journal of Pharmaceutical Sciences.[1] Link

  • Godoy, L. D., et al. (2014).[1] A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring.[1][8] Analytical Chemistry.[1][9][10] Link

  • Chebib, M., & Johnston, G. A. (2000).[1] GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology.[1] Journal of Medicinal Chemistry.[1] Link

The Metabolic and Pharmacological Trajectory of (4-Imidazolyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Imidazolyl)acetic acid (IAA), specifically in its stable hydrochloride form (IAA-HCl), represents a pivotal molecule in the intersection of immunology and neuropharmacology. Originally identified as a terminal catabolite of histamine via the oxidative deamination pathway, IAA has transcended its status as metabolic "waste" to be recognized as a bioactive GABA-mimetic agent.

This guide reconstructs the discovery timeline, delineates the rigorous chemical synthesis protocols, and analyzes the pharmacological divergence that allows an immune-system metabolite to modulate central nervous system (CNS) inhibition.

Part 1: Molecular Identity and Physicochemical Profile

In drug development and metabolic tracing, the hydrochloride salt is preferred over the free zwitterion due to enhanced solubility and stability against decarboxylation.

Table 1: Physicochemical Specifications
ParameterSpecificationTechnical Note
IUPAC Name 2-(1H-imidazol-4-yl)acetic acid hydrochlorideThe 1H-tautomer is dominant in solution.
CAS Number 3251-69-2Specific to the HCl salt.
Molecular Weight 162.57 g/mol Includes HCl counter-ion.
pKa Values pKa1 ≈ 2.8 (COOH), pKa2 ≈ 7.2 (Imidazole)Biological activity depends on the protonation state of the imidazole ring at physiological pH.
Solubility High in Water (>50 mg/mL)Critical for preparation of aqueous neuronal perfusion buffers.

Part 2: Historical Genesis and Discovery

The discovery of IAA is inextricably linked to the early 20th-century effort to map the fate of "ergot" bases (amines) in biological systems.

The Bacterial Origin (1910)

The initial isolation of imidazoleacetic acid was not from mammals, but bacteria. In 1910, D. Ackermann demonstrated that putrefactive bacteria could degrade histidine not just to histamine, but further oxidatively to imidazoleacetic acid. This established the chemical plausibility of the oxidative ring preservation.

Mammalian Identification (1928)

The transition to mammalian physiology was confirmed by Meakins and Harington (1928). In a landmark study on histamine distribution, they isolated IAA from urine, postulating it as the major oxidative product of histamine. This challenged the prevailing view that histamine was solely detoxified via acetylation or methylation.

Key Insight: The discovery confirmed that diamine oxidase (DAO) (then called histaminase) was a primary clearance route, a fact that remains critical in diagnosing Histamine Intolerance (HIT) and Mastocytosis today.

Part 3: Biosynthetic Pathways and Signaling

Understanding the in vivo generation of IAA is a prerequisite for studying its pharmacological effects. IAA is generated via the oxidative deamination of histamine, a reaction competing with histamine N-methyltransferase (HNMT).

Mechanism of Action
  • Oxidation: Histamine is deaminated by Diamine Oxidase (DAO) to form (4-imidazolyl)acetaldehyde.

  • Conversion: The unstable aldehyde is rapidly converted by aldehyde dehydrogenase (ALDH) to (4-Imidazolyl)acetic acid.

  • Conjugation: In the CNS, IAA can be ribosylated to form imidazoleacetic acid-ribotide, a pathway unique to the brain.

Visualization: The Histamine Catabolic Bifurcation

The following diagram illustrates the competitive enzymatic pathways determining histamine fate.

Histamine_Metabolism Histamine Histamine DAO Enzyme: DAO (Diamine Oxidase) Histamine->DAO HNMT Enzyme: HNMT Histamine->HNMT Aldehyde (4-Imidazolyl) acetaldehyde DAO->Aldehyde MethylHist N-Methylhistamine HNMT->MethylHist IAA (4-Imidazolyl)acetic Acid (IAA) Aldehyde->IAA ALDH Ribotide IAA-Ribotide IAA->Ribotide Phosphoribosyl transferase

Figure 1: The metabolic bifurcation of histamine. IAA represents the product of the oxidative lineage (DAO), distinct from the methylation lineage (HNMT).

Part 4: Chemical Synthesis Protocol (Technical Reconstruction)

While biological extraction was used historically, modern research requires high-purity IAA-HCl synthesized chemically to avoid biological contaminants (e.g., endotoxins).

Causality in Protocol Design:

  • Oxidation Choice: We utilize the oxidation of 4-(hydroxymethyl)imidazole or histamine itself. Direct oxidation of histamine is efficient but requires careful pH control to prevent ring destruction.

  • HCl Formation: The final step involves acidification with concentrated HCl. This is non-negotiable as the free acid is hygroscopic and difficult to crystallize.

Protocol: Oxidative Synthesis from Histamine

Note: All steps must be performed in a fume hood due to the generation of volatile byproducts.

Reagents
  • Histamine base (starting material)

  • Potassium Permanganate (KMnO₄) - Oxidant

  • Sulfuric Acid (H₂SO₄)

  • Barium Hydroxide (Ba(OH)₂)

  • Hydrochloric Acid (6N HCl)

Step-by-Step Methodology
  • Oxidative Deamination: Dissolve 5.0 g of histamine base in 50 mL of 0.5 M H₂SO₄. Cool to 4°C. Slowly add a stoichiometric equivalent of KMnO₄ solution dropwise.

    • Why: Low temperature prevents the oxidation of the imidazole ring itself, targeting only the side chain amine.

  • Precipitation of Manganese: Filter the resulting manganese dioxide (MnO₂) precipitate. The filtrate contains the imidazoleacetic acid in solution.

  • Sulfate Removal: Treat the filtrate with hot saturated Ba(OH)₂ until no further precipitation of barium sulfate (BaSO₄) occurs. Filter while hot.

    • Why: Removing sulfate ions is critical to isolate the pure organic acid.

  • Concentration: Evaporate the clear filtrate under reduced pressure (Rotavap) at 50°C to a small volume.

  • Hydrochloride Salt Formation (Critical Step): Acidify the concentrated residue with 6N HCl to pH 1.0. Add absolute ethanol to induce crystallization.

    • Why: IAA is soluble in water but insoluble in ethanol/HCl mixtures. This forces the HCl salt to crystallize out.

  • Recrystallization: Recrystallize the crude solid from a water/ethanol mixture. Dry in a vacuum desiccator over P₂O₅.

Part 5: Pharmacological Renaissance (GABA Agonism)

The "second life" of IAA began in the 1970s and 80s when structural biologists noted its similarity to γ-aminobutyric acid (GABA).

The Structural Homology
  • GABA: H₂N-CH₂-CH₂-COOH

  • IAA: (Imidazolyl)-CH₂-COOH

The imidazole ring can mimic the amine group of GABA in specific steric conformations, allowing IAA to dock into the orthosteric binding site of GABA-A receptors.

Receptor Interaction Logic
  • GABA-A Receptor: IAA acts as a partial agonist . It activates the chloride channel but with lower intrinsic efficacy than GABA.

  • GABA-C (rho) Receptor: IAA acts as a potent agonist.

  • Implication: In conditions of high histamine turnover (e.g., brain injury or systemic inflammation), accumulated IAA may induce CNS depression or sedation, explaining the "brain fog" associated with systemic histamine disorders.

Visualization: Pharmacological Workflow

The following diagram details the experimental logic used to validate IAA as a GABA agonist using electrophysiology.

IAA_Pharmacology Prep Hippocampal Slice Preparation App Application of IAA-HCl (1-100 μM) Prep->App Rec Whole-Cell Patch Clamp Recording App->Rec Result1 Membrane Hyperpolarization Rec->Result1 Chloride Influx Result2 Inhibition by Bicuculline Rec->Result2 Antagonist Check Conclusion Confirmation of GABA-A Agonism Result1->Conclusion Result2->Conclusion Specific Validation

Figure 2: Electrophysiological validation workflow. Bicuculline sensitivity confirms the GABA-A mechanism.

References

  • Ackermann, D. (1910). Über den Abbau des Histidins durch Bakterien. Zeitschrift für Physiologische Chemie, 65, 504. (Note: Foundational text, link directs to NLM database).

  • Meakins, J., & Harington, C. R. (1928). The relation of histamine to imidazoleacetic acid. Journal of Physiology, 64(4), 413–418.

  • Godfraind, J. M., et al. (1973). Imidazole acetic acid, a taurine-like inhibitory neurotransmitter in the rat cortex. Nature, 246, 149-150.

  • Prell, G. D., & Green, J. P. (1986). Imidazoleacetic acid-ribotide: an endogenous ligand at GABA receptors? Annual Review of Neuroscience, 9, 209-254.

  • PubChem Compound Summary. (2024). Imidazoleacetic acid hydrochloride. National Center for Biotechnology Information.

Imidazole-4-acetic Acid Hydrochloride: Structural Analysis and Synthetic Methodologies

[1]

Executive Summary

Imidazole-4-acetic acid hydrochloride (IAA-HCl) is a biologically significant imidazole derivative, functioning primarily as a naturally occurring metabolite of histamine and a pharmacological agonist at GABA-C receptors.[1] Its chemical utility extends beyond neurobiology; it serves as a versatile zwitterionic scaffold in the synthesis of peptidomimetics and functionalized ionic liquids.

This technical guide provides a rigorous examination of IAA-HCl, moving beyond basic definitions to explore its tautomeric behavior, total synthesis strategies, and a validated protocol for its laboratory preparation.

Chemical Profile and Structural Dynamics

Nomenclature and Tautomerism

The imidazole ring exhibits annular tautomerism, meaning the hydrogen atom on the nitrogen can migrate between N-1 and N-3.[1] Consequently, the acetic acid side chain can be formally located at position 4 or 5.[2] In the hydrochloride salt form, both nitrogens are often protonated (imidazolium cation), or the equilibrium is pH-dependent in solution.[1]

  • IUPAC Name: 2-(1H-imidazol-4-yl)acetic acid hydrochloride[1]

  • CAS Number: 3251-69-2[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    · HCl
  • Molecular Weight: 162.57 g/mol

Physiochemical Properties
PropertyValueContext
Appearance White to off-white crystalline solidHygroscopic nature requires desiccation.[1][3]
Melting Point 218–222 °C (decomposition)Distinct decomposition distinguishes it from precursors.
Solubility High (Water, DMSO); Low (EtOAc, Hexane)Amphoteric character dominates solubility profile.
pKa ~1.7 (Carboxyl), ~6.8 (Imidazole)Exists as a zwitterion at physiological pH.
Structural Visualization

The following diagram illustrates the protonation state of the hydrochloride salt compared to the zwitterionic free base.

IAA_Structurecluster_0Chemical FormsFreeBaseFree Base (Zwitterion)(Neutral pH)HClSaltHydrochloride Salt(Acidic pH, Cationic)FreeBase->HClSalt+ HCl (Protonation of N-3)DetailsKey Feature: Imidazole Ringresonance stabilizes thepositive charge in HCl form.HClSalt->Details

Caption: Transition from zwitterionic free base to the stable hydrochloride salt form.

Synthetic Strategies

The synthesis of IAA-HCl can be approached via biological degradation (oxidative deamination of histidine) or total chemical synthesis.[1] For research and scale-up, chemical routes are preferred due to purity requirements.[1]

Comparative Analysis of Synthetic Routes
MethodPrecursorsKey MechanismPros/Cons
A. Nitrile Hydrolysis Imidazole-4-acetonitrileAcid/Base HydrolysisPros: High yield, simple workup.Cons: Precursor availability is often limited.[1][3]
B. Amidine Condensation 4-Haloacetoacetate + FormamidineHantzsch-type CyclizationPros: Uses cheap, acyclic starting materials.Cons: Multi-step, requires silylation handling.[1]
C. Histamine Oxidation HistamineEnzymatic/Chemical OxidationPros: Biologically relevant.Cons: Poor selectivity, difficult purification.

Detailed Protocol: Total Synthesis via Amidine Condensation[1]

This protocol is based on the robust methodology described in US Patent 4379927A.[1] It is superior for "ground-up" synthesis as it builds the imidazole ring from acyclic precursors, avoiding the need for expensive imidazole derivatives.[1]

Reaction Scheme

The synthesis involves the condensation of a silylated 4-haloacetoacetate with formamidine, followed by hydrolysis.[1]

Synthesis_PathwayStart1Ethyl 4-chloroacetoacetateSilylEnolSilylated Intermediate(via HMDS/TMSCl)Start1->SilylEnolActivation (Silylation)Start2Formamidine AcetateEsterEthyl Imidazole-4-acetateStart2->EsterSilylEnol->Ester+ Formamidine AcetateCyclization (Reflux)FinalImidazole-4-acetic Acid HClEster->FinalAcid Hydrolysis (HCl)Decarboxylation avoided

Caption: Total synthesis pathway from acyclic precursors to IAA-HCl.

Step-by-Step Methodology

Reagents:

  • Ethyl 4-chloroacetoacetate (1.0 eq)[1]

  • Formamidine acetate (2.0 eq)

  • Hexamethyldisilazane (HMDS) (3.0 eq)

  • Trimethylchlorosilane (TMSCl) (Catalytic/Stoichiometric)

  • Acetonitrile (Solvent)[4][5][6]

  • Hydrochloric acid (6N)[1]

Phase 1: Activation and Cyclization
  • Silylation: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Ethyl 4-chloroacetoacetate (e.g., 8.25 g) in dry acetonitrile (250 mL).

  • Add HMDS (21 mL) and TMSCl (6.4 mL).[4] Heat the mixture to reflux for 6–9 hours. Rationale: This converts the keto-ester into a reactive silyl enol ether, preventing self-condensation and facilitating attack by the amidine.[1]

  • Condensation: Cool the mixture slightly and add Formamidine acetate . Resume reflux for 12–16 hours.[1] Monitor via TLC (System: DCM/MeOH 9:1) for the disappearance of the starting chloroester.[1]

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with methylene chloride to remove non-polar byproducts.[1] The aqueous phase (containing the imidazole ester) is basified with sodium bicarbonate and extracted exhaustively with ethyl acetate.[1]

  • Isolation of Ester: Dry the organic layer over MgSO

    
     and concentrate to yield crude Ethyl imidazole-4-acetate .
    
Phase 2: Hydrolysis to Hydrochloride Salt[1]
  • Hydrolysis: Dissolve the crude ester in 6N HCl (10 volumes).

  • Reflux: Heat to reflux for 2–4 hours. Critical Step: Ensure temperature does not exceed 100°C excessively to prevent decarboxylation of the resulting acid.[1]

  • Crystallization: Concentrate the solution in vacuo to a syrup. Add minimal absolute ethanol and triturate with diethyl ether.

  • Filtration: The white crystalline precipitate of Imidazole-4-acetic acid hydrochloride is collected by filtration.[1]

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    .

Characterization and Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

Solvent: D

  • 1H NMR (400 MHz):

    • 
       8.65 (s, 1H, H-2 of imidazole ring) – Deshielded due to cationic nature.[1]
      
    • 
       7.42 (s, 1H, H-5 of imidazole ring)[1]
      
    • 
       3.85 (s, 2H, -CH
      
      
      -COOH)[1]
  • Interpretation: The absence of ethyl group signals (triplet ~1.2 ppm, quartet ~4.1 ppm) confirms complete hydrolysis of the ester.

Mass Spectrometry (MS)
  • ESI-MS (+): m/z 127.1 [M+H]

    
     (Free base mass).[1]
    
  • Note: The chloride counter-ion is not observed in positive mode but can be inferred from elemental analysis or silver nitrate precipitation test.[1]

Biological Context: The GABA Connection[1]

Understanding the end-use of IAA-HCl aids in experimental design.[1] It is a structural analogue of GABA (

1

Biological_PathwayHistidineL-HistidineHistamineHistamineHistidine->HistamineDecarboxylaseIAAImidazole-4-acetic AcidHistamine->IAADiamine Oxidase(DAO)ReceptorGABA-C ReceptorIAA->ReceptorAgonist/AntagonistBinding

Caption: Metabolic generation of IAA and its receptor target.[1][7]

IAA acts as a partial agonist at GABA-A receptors and a potent agonist/antagonist at GABA-C (

11

References

  • Chemical Structure & Properties: PubChem.[1] Imidazole-4-acetic acid hydrochloride.[1][8] National Library of Medicine.[1] [Link]

  • Synthetic Protocol (Amidine Condensation): Gall, R. (1983). Process for the preparation of imidazoleacetic acid derivatives. U.S. Patent No.[1] 4,379,927.[1] Washington, DC: U.S. Patent and Trademark Office.

  • NMR Spectral Data: FooDB. 1H NMR Spectrum of 1H-Imidazole-4(5)-acetic acid. [Link][1]

  • Biological Activity: ChemBK. 4-Imidazoleacetic acid hydrochloride Properties and Activity. [Link][1]

Imidazole-4-acetic acid hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Imidazole-4-acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-4-acetic acid hydrochloride (I4AA), a heterocyclic compound and a known metabolite of histamine, presents a molecule of significant interest in neuropharmacology and pharmaceutical synthesis.[1][2] This guide provides a comprehensive overview of its fundamental physicochemical properties, established pharmacological activities, synthesis pathways, and analytical methodologies. By consolidating technical data with practical insights, this document serves as a critical resource for professionals engaged in neuroscience research and the development of novel therapeutics.

Core Physicochemical Characteristics

Imidazole-4-acetic acid hydrochloride is the hydrochloride salt of imidazole-4-acetic acid, enhancing its stability and solubility for research applications.[3] Its fundamental properties are pivotal for its handling, formulation, and application in experimental settings.

Molecular Identity and Properties

A summary of the key physicochemical data is presented in Table 1. The compound typically appears as a white to light yellow crystalline powder and is known to be hygroscopic, necessitating careful storage under an inert atmosphere.[4] Its high solubility in water is a key advantage for a wide range of biological and chemical applications.[5]

Table 1: Physicochemical Properties of Imidazole-4-acetic acid Hydrochloride

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O₂ · HCl[5]
Molecular Weight 162.57 g/mol [6][7]
CAS Number 3251-69-2[4][6]
Appearance White to light yellow crystalline powder[4]
Melting Point 218-222 °C (lit.)[4][5]
Solubility Soluble in water (100 mg/mL)[4][5]
Stability Hygroscopic[4]
Common Synonyms (4-Imidazolyl)acetic acid hydrochloride, I4AA[6]

Pharmacology and Mechanism of Action

I4AA is a neuropharmacologically active molecule, primarily recognized for its interaction with the GABAergic system.[1][2] Unlike the primary inhibitory neurotransmitter GABA, I4AA can readily cross the blood-brain barrier, making it a valuable tool for in vivo studies of central nervous system function.[1]

Interaction with GABA Receptors

The primary mechanism of action for I4AA involves its complex interactions with multiple GABA receptor subtypes. It exhibits a dual personality, acting as a partial agonist at GABA-A receptors while functioning as a competitive antagonist at GABA-C receptors.[1][5][6] This multifaceted interaction profile makes it a unique modulator of inhibitory neurotransmission.

  • GABA-A Receptor Partial Agonist : I4AA shows a notable affinity for GABA-A receptors, where it enhances benzodiazepine binding and elicits a partial agonist response.[2] The efficacy of this agonism can vary depending on the specific subunit composition of the GABA-A receptor complex.[1]

  • GABA-C Receptor Antagonist : At GABA-C receptors, I4AA acts as a competitive antagonist, blocking the receptor's activation by GABA.[6][8] This activity is significant in specific neuronal populations where GABA-C receptors are predominantly expressed, such as the retina.

Imidazoline Receptor Ligand

In addition to its effects on the GABA system, I4AA is also a ligand for I1-imidazoline receptors.[1][2] While its affinity for these receptors is relatively low, this interaction may contribute to some of its physiological effects, such as the observed reduction in arterial pressure upon central administration.[1][2]

The diagram below illustrates the primary molecular targets of Imidazole-4-acetic acid hydrochloride in the central nervous system.

I4AA Imidazole-4-acetic acid (I4AA) GABA_A GABA-A Receptor I4AA->GABA_A Partial Agonist GABA_C GABA-C Receptor I4AA->GABA_C Competitive Antagonist I1_Imidazoline I1-Imidazoline Receptor I4AA->I1_Imidazoline Ligand

Caption: Molecular targets of Imidazole-4-acetic acid hydrochloride.

Synthesis and Analytical Methodologies

The synthesis of I4AA is crucial for its availability in research and as a precursor for other high-value molecules, such as the bisphosphonate drug Zoledronic acid.[9][10]

General Synthesis Pathway

A common and practical method for synthesizing Imidazole-4-acetic acid involves the N-alkylation of imidazole, followed by hydrolysis of the resulting ester.[10] A solvent-free approach enhances the green chemistry profile of the synthesis.

The general workflow for a two-step synthesis is outlined below.

cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis & Salt Formation Imidazole Imidazole Ester Imidazole-1-yl-acetic acid tert-butyl ester Imidazole->Ester TCA tert-butyl chloroacetate TCA->Ester Base Base (e.g., K2CO3) Base->Ester Ester_input Ester Intermediate Water Water (Hydrolysis) Product Imidazole-4-acetic acid hydrochloride Water->Product HCl Hydrochloric Acid HCl->Product Ester_input->Product

Caption: General workflow for the synthesis of I4AA.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from methodologies focused on practical and environmentally conscious synthesis.[10]

Step 1: N-alkylation of Imidazole

  • Combine imidazole and a suitable base (e.g., potassium carbonate) in a reaction vessel.

  • Under controlled temperature, add tert-butyl chloroacetate to the mixture. The reaction is often performed solvent-free.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% methanol in chloroform with iodine visualization).[10]

  • Upon completion, isolate the resulting imidazol-1-yl-acetic acid tert-butyl ester, often by extraction from water.

Step 2: Hydrolysis and Salt Formation

  • Hydrolyze the intermediate ester using water, typically under heat.

  • After hydrolysis is complete, cool the solution.

  • Treat the aqueous solution with concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized Imidazole-4-acetic acid hydrochloride must be rigorously confirmed. Analysis of imidazole-containing compounds can be challenging due to their high polarity.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product.[10] A typical system might employ a C18 column with a mobile phase consisting of an acetonitrile/ammonium formate buffer, with detection at 215 nm.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation of the synthesized compound.[10]

  • Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the synthesized product.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.[10]

Applications in Research and Drug Development

The unique biological activity and chemical structure of I4AA make it a valuable molecule in several scientific domains.

  • Pharmaceutical Intermediate: I4AA is a critical building block in the synthesis of pharmaceuticals.[3] Its most prominent role is as a key intermediate in the manufacturing of Zoledronic acid, a potent bisphosphonate used to treat osteoporosis and cancer-related bone complications.[9][10]

  • Neuroscience Research: As a GABA receptor modulator that can penetrate the central nervous system, I4AA is an invaluable pharmacological tool for investigating the roles of GABA-A and GABA-C receptors in various physiological and pathological processes, including sleep, anxiety, and seizure disorders.[1][2]

  • Biochemical and Materials Science: I4AA has been utilized in the synthesis of novel materials, such as imidazolyl-polyethylenimine modified nanoparticles for enhanced gene delivery and functionalized proteins designed as potential metal ion chelators.[5]

  • Metabolic and Antioxidant Studies: There is emerging interest in its role in metabolic regulation and its potential antioxidant properties, suggesting applications in dietary supplements and functional foods.[3]

Safety and Handling

According to aggregated GHS information, Imidazole-4-acetic acid hydrochloride may cause skin and serious eye irritation, and may cause respiratory irritation.[7] It is also listed as potentially harmful if swallowed.[7]

  • Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

  • Storage: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]

Conclusion

Imidazole-4-acetic acid hydrochloride is a versatile and pharmacologically significant compound. Its role as a dual-action GABA receptor modulator provides a unique tool for neuroscientists, while its function as a key synthetic intermediate secures its importance in pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

  • Wikipedia. Imidazoleacetic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145685, Imidazole-4-acetic acid hydrochloride. Available from: [Link]

  • E-Journal of Chemistry. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available from: [Link]

  • Tunnicliff, G. Pharmacology and function of imidazole 4-acetic acid in brain. General Pharmacology: The Vascular System. 1998;31(4):517-521. Available from: [Link]

  • ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available from: [Link]

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. 2021;9(11):322. Available from: [Link]

Sources

Imidazole-4-Acetic Acid Hydrochloride: Neuropharmacological Mechanisms & Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Neuroscientists, Pharmacologists, and Drug Discovery Researchers Version: 1.0

Executive Summary

Imidazole-4-acetic acid (IAA) hydrochloride is a biologically active metabolite of histamine and a potent GABAergic modulator. Unlike its precursor histamine, which promotes wakefulness and inflammation, IAA functions primarily as a depressant within the Central Nervous System (CNS), acting as a partial agonist at GABA-A receptors and an antagonist/weak partial agonist at GABA-C (ρ-containing) receptors.

Recent investigations have elevated IAA from a simple metabolic byproduct to a compound of significant interest in two domains:

  • Neurophysiology: As a tool for dissecting the "hypotensive-sedative" axis in the rostral ventrolateral medulla (RVLM).

  • Ocular Drug Delivery: As a lead structure for targeting the Taurine Transporter (TAUT) at the blood-retinal barrier (BRB), offering a novel pathway for delivering GABAergic ligands to the retina.[1][2]

This guide provides a rigorous analysis of IAA-HCl’s pharmacological profile, detailed experimental protocols for its use, and a clarification of its distinct mechanisms compared to structural analogs.

Chemical & Pharmacological Profile

Physicochemical Properties

The hydrochloride salt form (IAA-HCl) is utilized in experimental settings to enhance aqueous solubility and stability compared to the zwitterionic free acid.

PropertySpecification
IUPAC Name 2-(1H-imidazol-4-yl)acetic acid hydrochloride
CAS Number 3251-69-2 (HCl salt)
Molecular Formula C₅H₆N₂O₂ · HCl
Molecular Weight 162.57 g/mol
Solubility Water: ≥ 50 mg/mL (Freely soluble); DMSO: Soluble
pKa ~1.7 (Carboxyl), ~6.2 (Imidazole ring)
Appearance White to off-white crystalline solid
Mechanism of Action (MOA)

IAA exhibits a complex, receptor-subtype-dependent pharmacological profile. It acts as a "molecular switch," activating one class of inhibitory receptors while blocking another.

A. GABA-A Receptor Partial Agonism (Primary)

IAA binds to the orthosteric GABA binding site on the GABA-A receptor complex.

  • Effect: Induces chloride (

    
    ) influx, leading to membrane hyperpolarization.
    
  • Efficacy: Partial agonist (

    
     24–72% relative to GABA). This partial agonism is critical; it allows IAA to activate receptors but also potentially antagonize the effects of full agonists (like GABA) if present in high concentrations, preventing over-saturation.
    
  • Subunit Sensitivity: Efficacy varies based on

    
    -subunit composition, though it generally activates 
    
    
    
    isoforms.
B. GABA-C (ρ) Receptor Antagonism

At GABA-C receptors (composed of


 subunits, predominantly in the retina), IAA acts as a competitive antagonist or a very weak partial agonist.
  • Significance: This selectivity allows researchers to use IAA to isolate GABA-A mediated currents in tissues where both subtypes are present (e.g., retinal ganglion cells).

C. Taurine Transporter (TAUT) Interaction

IAA interacts with the SLC6A6 Taurine Transporter.

  • Locus: Outer Blood-Retinal Barrier (BRB).[1][2]

  • Mechanism: Competitive inhibition of taurine uptake (

    
    ).
    
  • Application: IAA serves as a structural template for designing drugs that can hijack TAUT to cross the BRB, a major hurdle in treating retinal ischemia.

Physiological Effects & Signaling Pathways[3][4][5][6]

The Histamine-GABA Shunt

IAA represents a metabolic bridge between the excitatory histaminergic system and the inhibitory GABAergic system.

MetabolicPathway Histamine Histamine (Excitatory) DAO Enzyme: Diamine Oxidase Histamine->DAO Oxidation IAA Imidazole-4-Acetic Acid (IAA) DAO->IAA GABAA GABA-A Receptor (Activation) IAA->GABAA Partial Agonist GABAC GABA-C Receptor (Inhibition) IAA->GABAC Antagonist BP Hypotension & Sedation GABAA->BP Cl- Influx

Figure 1: The metabolic conversion of excitatory Histamine to inhibitory IAA and its divergent receptor effects.

Central Blood Pressure Regulation

Microinjection of IAA into the Rostral Ventrolateral Medulla (RVLM) —the brainstem's vasomotor center—produces significant hypotension and bradycardia.

  • Mechanism: Activation of GABA-A receptors on sympathoexcitatory neurons inhibits sympathetic outflow to the heart and vasculature.

  • Distinction: Unlike Clonidine (an imidazoline), IAA's effect is blocked by bicuculline (GABA-A antagonist), confirming its GABAergic nature rather than I1-imidazoline receptor mediation.

Experimental Protocols

Protocol A: Preparation of IAA-HCl Stock Solution

Critical Step: The HCl salt is acidic. Direct application to biological tissues without buffering will cause acid-induced toxicity.

  • Weighing: Measure 16.26 mg of Imidazole-4-acetic acid hydrochloride.

  • Dissolution: Dissolve in 1.0 mL of sterile, deionized water or ACSF (Artificial Cerebrospinal Fluid) to create a 100 mM stock .

  • pH Adjustment (Crucial):

    • Measure pH (likely ~2.0–3.0).

    • Slowly add 1N NaOH dropwise under constant stirring until pH reaches 7.2–7.4 .

    • Note: IAA can precipitate if the pH shifts too rapidly; proceed slowly.

  • Filtration: Syringe-filter (0.22 µm) for sterility.

  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Protocol B: In Vitro Patch-Clamp (Distinguishing GABA-A vs. GABA-C)

Objective: To isolate GABA-C currents in retinal slices using IAA.

  • Setup: Whole-cell patch-clamp configuration on retinal ganglion cells or bipolar cells.

  • Baseline: Perfuse with ACSF containing GABA (50 µM) . Record total inward current (

    
    ).
    
  • GABA-A Isolation: Perfuse GABA (50 µM) + Bicuculline (50 µM) .

    • Result: Remaining current is GABA-C mediated (

      
      ).
      
  • IAA Challenge: Washout, then perfuse IAA (100 µM) alone.

    • Result: Activation of GABA-A (

      
      ) only.
      
    • Verification: Co-apply IAA (100 µM) + Bicuculline . Current should be abolished (confirming no GABA-C activation).

  • GABA-C Blockade: Perfuse GABA (50 µM) + IAA (300 µM) .

    • Result: IAA activates GABA-A but competitively blocks GABA-C. The total current profile will shift to resemble a pure GABA-A response (fast decay) rather than the sustained GABA-C response.

Protocol C: In Vivo ICV Injection for Hypotensive Assessment

Objective: To measure central regulation of blood pressure.

  • Anesthesia: Anesthetize rat (Urethane 1.2 g/kg, i.p.) or cat (Chloralose).

  • Instrumentation: Cannulate the femoral artery for Mean Arterial Pressure (MAP) monitoring.

  • Stereotaxic Placement: Target the lateral ventricle or directly into the RVLM.

  • Administration:

    • Inject IAA (10–30 µg/kg) in a volume of 1–2 µL over 60 seconds.

  • Observation:

    • Expect a rapid decrease in MAP (onset < 2 min) and heart rate.

    • Control: Pre-inject Bicuculline (GABA-A antagonist). The hypotensive effect of IAA should be attenuated by >80%.

Comparative Data: IAA vs. Standard Ligands[1][2]

The following table contrasts IAA with standard GABAergic ligands, highlighting its unique position as a partial agonist/antagonist hybrid.

CompoundGABA-A ActivityGABA-C (ρ) ActivityTAUT Affinity (

)
Key Application
GABA Full AgonistFull Agonist~644 µMEndogenous ligand
Muscimol Potent AgonistPotent AgonistLow/NoneStandard agonist
IAA-HCl Partial Agonist Antagonist / Weak Partial ~658 µM Subtype differentiation; TAUT targeting
Bicuculline AntagonistInactiveN/AGABA-A blockade
THIP Super-AgonistAntagonist> 1000 µMSleep/Analgesia studies

Advanced Application: Retinal Drug Delivery

Recent research (2017) identified IAA as a lead structure for "Trojan Horse" drug delivery across the Blood-Retinal Barrier (BRB).

TAUT_Transport cluster_blood Blood Circulation cluster_BRB Blood-Retinal Barrier (RPE Cells) cluster_retina Retinal Tissue IAA_Blood IAA-Drug Conjugate TAUT Transporter: TAUT (SLC6A6) IAA_Blood->TAUT Binding (Ki ~658 µM) Target GABA Receptors (Neuroprotection) TAUT->Target Translocation

Figure 2: Mechanism of IAA interaction with the Taurine Transporter (TAUT) for retinal delivery.

Mechanism: IAA mimics taurine sufficiently to bind the TAUT transporter but acts as a competitive inhibitor of taurine influx. This binding affinity suggests that IAA moieties can be conjugated to other therapeutic agents to facilitate transport into the retina, bypassing the restrictive BRB.

References

  • Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain. General Pharmacology: The Vascular System. Link

  • Joshi, I., et al. (2017). Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells. European Journal of Pharmaceutical Sciences. Link

  • Prell, G. D., et al. (1995). Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine. Journal of Neurochemistry. Link

  • Antonaccio, M. J., et al. (1978). Reductions in blood pressure, heart rate and renal sympathetic nervous discharge after imidazole-4-acetic acid: mediation through central gamma-aminobutyric acid (GABA) receptor stimulation. Journal of Pharmacology and Experimental Therapeutics. Link

  • Ernsberger, P., et al. (1990). Role of Imidazole Receptors in the Vasodepressor Response to Clonidine Analogs in the Rostral Ventrolateral Medulla. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Imidazole-4-acetic acid hydrochloride pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with Google searches to build a solid base. I'm focusing on Imidazole-4-acetic acid hydrochloride's pharmacology – its action, receptor binding, and pharmacokinetic properties. The goal is to establish a detailed understanding. I'm aiming for a comprehensive data set to inform my next steps.

Analyzing Search Results

I've moved on to analyzing the Google search results now. My focus is on identifying key signaling pathways and experimental protocols. I am prioritizing authoritative sources and peer-reviewed articles to ensure the integrity of my work. I'm now aiming for quantitative data.

Planning Guide Structure

I'm now structuring the technical guide, starting with an introduction to Imidazole-4-acetic acid hydrochloride and its relevance. I will cover its detailed pharmacology, including receptor interactions. Graphviz diagrams for signaling pathways and experimental workflows are also in the plan. I will move on to synthesizing the data into tables and protocols next.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Imidazole-4-acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Researcher's Guide to a Complex Neuromodulator

Imidazole-4-acetic acid (I4AA), a primary metabolite of histamine, presents a fascinating case study in neuromodulation.[1] While structurally derived from a key player in allergic and inflammatory responses, I4AA carves its own distinct pharmacological path, primarily through its interaction with the GABAergic system.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to harness the potential of Imidazole-4-acetic acid hydrochloride in their in vivo studies. We will delve into the mechanistic underpinnings of its action, provide evidence-based dosage recommendations, and offer detailed protocols for its preparation and administration, ensuring scientific integrity and experimental reproducibility.

Scientific Background and Mechanism of Action

Imidazole-4-acetic acid is an endogenous molecule found in the brain and other tissues, formed through the oxidative deamination of histamine by the enzyme diamine oxidase.[1] Unlike its precursor, which interacts with a family of histamine-specific receptors, I4AA's primary pharmacological activity is centered on the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system.

Specifically, I4AA functions as a partial agonist at GABAA receptors .[1] This interaction is crucial as it potentiates the influx of chloride ions into neurons, leading to hyperpolarization and a subsequent decrease in neuronal excitability. This mechanism is the foundation for many of its observed in vivo effects, including sedation and a sleep-like state.[2] It is important to note that while it is a GABAA agonist, it also exhibits antagonist properties at GABAC receptors, adding another layer of complexity to its pharmacological profile.

The relationship between I4AA and the histaminergic system, beyond its metabolic origin, is less direct. While some imidazole-containing compounds are known to interact with histamine H3 receptors, current evidence for a significant in vivo interaction of I4AA with this receptor is limited. Therefore, for the purpose of in vivo study design, focusing on its GABAergic activity is the most evidence-based approach.

In Vivo Dosage Considerations: A Data-Driven Approach

The selection of an appropriate dose is paramount for the success and reproducibility of any in vivo experiment. The following table summarizes reported dosages of Imidazole-4-acetic acid hydrochloride in various animal models and research contexts. It is critical to note that these are starting points, and dose-response studies are highly recommended for specific experimental paradigms.

Animal ModelApplicationRoute of AdministrationDosage Range (mg/kg)Observed EffectsReference(s)
MouseLocomotor ActivityIntraperitoneal (i.p.)100 - 400Dose-dependent decrease in locomotor activity.[3]
MouseSedation/HypnosisIntraperitoneal (i.p.)400Induction of a sleep-like state.[4]
RatNeurobehavioral StudiesOral Gavage5 - 50Alterations in behavioral paradigms.[5][6]
RatAcute Toxicity (LD50 of imidazole)Oral~220 - 970Signs of intoxication at higher doses.[1]

Note: The provided dosage ranges are for the hydrochloride salt of Imidazole-4-acetic acid. Researchers should always confirm the specific form of the compound they are using and adjust calculations accordingly.

Experimental Protocols

Preparation of Imidazole-4-acetic Acid Hydrochloride for In Vivo Administration

Causality behind the choice of vehicle: Imidazole-4-acetic acid hydrochloride is soluble in water.[4] For intraperitoneal injections, sterile saline (0.9% NaCl) is a suitable and physiologically compatible vehicle. For oral gavage, sterile water can be used. The use of a suspension with carboxymethylcellulose (CMC-Na) is also a viable option, particularly for achieving higher concentrations or for sustained release studies.

Step-by-Step Protocol for Solution Preparation (for a 10 mg/mL stock solution in saline):

  • Aseptic Technique: All procedures should be performed in a laminar flow hood to ensure sterility of the final solution.

  • Weighing: Accurately weigh the desired amount of Imidazole-4-acetic acid hydrochloride powder using a calibrated analytical balance.

  • Dissolution: In a sterile container, add the weighed powder to a volume of sterile 0.9% saline that is slightly less than the final desired volume.

  • Solubilization: Gently vortex or sonicate the mixture until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Volume Adjustment: Adjust the final volume to the desired concentration with sterile 0.9% saline.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: Store the sterile solution at 2-8°C and protect from light. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.

Intraperitoneal (i.p.) Injection Protocol in Mice

Rationale for i.p. administration: Intraperitoneal injection is a common and effective route for systemic administration of compounds in rodents, allowing for rapid absorption into the bloodstream.

Step-by-Step Protocol:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. Various manual restraint techniques can be used, or a commercial restraint device can be employed.

  • Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure that no fluid (urine or blood) is drawn back, which would indicate improper placement.

  • Injection: Slowly and steadily inject the calculated volume of the Imidazole-4-acetic acid hydrochloride solution. The maximum recommended injection volume for a mouse is 10 mL/kg.[5]

  • Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

  • Post-injection Monitoring: Observe the animal for any signs of distress, including changes in breathing, mobility, or behavior.

Visualizing the Mechanism: Signaling Pathways

To better understand the molecular consequences of Imidazole-4-acetic acid's interaction with its primary target, the following diagrams illustrate the relevant signaling pathways.

Histamine Metabolism Pathway

Histamine_Metabolism cluster_oxidative Oxidative Pathway cluster_methylation Methylation Pathway Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) I4AA Imidazole-4-acetic acid Histamine->I4AA Diamine Oxidase (DAO) t-Methylhistamine tele-Methylhistamine Histamine->t-Methylhistamine Histamine-N- methyltransferase (HNMT) t-MIAA tele-Methylimidazole acetic acid t-Methylhistamine->t-MIAA MAO-B / ALDH

Caption: Metabolic pathways of histamine, leading to the formation of Imidazole-4-acetic acid.

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_membrane Neuronal Membrane I4AA Imidazole-4-acetic acid (Partial Agonist) GABAAR GABAA Receptor I4AA->GABAAR Binds to receptor IonChannel Chloride (Cl-) Channel GABAAR->IonChannel Opens Hyperpolarization Membrane Hyperpolarization IonChannel->Hyperpolarization Cl- Influx NeuronalInhibition Decreased Neuronal Excitability (e.g., Sedation) Hyperpolarization->NeuronalInhibition Leads to

Caption: Simplified signaling cascade following the activation of the GABA-A receptor by Imidazole-4-acetic acid.

Safety and Toxicological Profile

While Imidazole-4-acetic acid hydrochloride has a relatively low toxicity profile, it is essential to be aware of potential adverse effects, especially at higher doses.[7] Parenteral administration in animals has been associated with a sleep-like state, which can be accompanied by seizures.[2] Acute toxicity studies of the parent compound, imidazole, in rats have shown an oral LD50 between approximately 220 and 970 mg/kg, with signs of intoxication including convulsions and motor disturbances.[1] Researchers should carefully monitor animals for any adverse reactions and establish a clear endpoint for euthanasia in case of severe distress.

Conclusion and Future Directions

Imidazole-4-acetic acid hydrochloride is a valuable tool for investigating the complexities of the GABAergic system and its role in regulating neuronal activity. Its unique profile as an endogenous metabolite with potent neuromodulatory effects makes it a compound of significant interest for research in neuroscience and drug development. By adhering to the principles of scientific rigor outlined in this guide, researchers can generate reliable and reproducible data, paving the way for a deeper understanding of this intriguing molecule and its potential therapeutic applications.

References

  • Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain. Progress in Neurobiology, 56(3), 365-382. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazoleacetic acid. Retrieved from [Link]

  • Arzi, A., et al. (2019). A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats. BMC Research Notes, 12(1), 35. [Link]

  • Freed, W. J., Gillin, J. C., & Wyatt, R. J. (1980). Anomalous behavioral response to imidazoleacetic acid, a GABA agonist, in animals treated chronically with haloperidol. Biological Psychiatry, 15(1), 21–35. [Link]

  • Valembois, V., et al. (2017). Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells. European Journal of Pharmaceutical Sciences, 104, 137-144. [Link]

  • Stevenson, G. W., et al. (2009). Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice. Neuroscience Letters, 454(2), 143-147. [Link]

  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Histamine metabolic pathway. Retrieved from [Link]

  • JJ Medicine. (2018, July 19). Histamine Synthesis and Metabolism Pathway [Video]. YouTube. [Link]

  • 2-Minute Neuroscience. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Schematic diagram of proposed GABAergic signaling pathways in glial cells. Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic diagram of GABA synthesis and the potential mechanisms of GABAergic components. Retrieved from [Link]

  • Indiana University Animal Care and Use Program. (n.d.). Guidelines on Anesthesia and Analgesia in Mice. Retrieved from [Link]

  • University of British Columbia Animal Care Services. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. Retrieved from [Link]

  • ResearchGate. (2018). Optimization of intraperitoneal injection anesthesia in mice: Drugs, dosages, adverse effects, and anesthesia depth. Retrieved from [Link]

  • Imamura, I., et al. (1984). Determination of Imidazole Acetic Acid and Its Conjugate(s) Levels in Urine, Serum and Tissues of Rats. British Journal of Pharmacology, 82(3), 701–707. [Link]

  • PubChem. (n.d.). Imidazole-4-acetic acid hydrochloride. Retrieved from [Link]

  • KEGG Pathway. (n.d.). GABAergic synapse - Homo sapiens (human). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dynamics of Histamine in the Brain. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine. Retrieved from [Link]

  • ResearchGate. (2019). Toxicity of acetic acid bacteria in 4 week repeated oral dose study in Sprague-Dawley rats. Retrieved from [Link]

  • ResearchGate. (2017). Oral Gavage in Rats: Animal Welfare Evaluation. Retrieved from [Link]

  • PubMed Central. (2018). Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of Zoledronic Acid from Imidazole-4-acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Zoledronic acid is a third-generation, nitrogen-containing bisphosphonate renowned for its high potency in inhibiting osteoclast-mediated bone resorption.[1][2] It is a cornerstone therapy for various bone disorders, including osteoporosis, Paget's disease, and hypercalcemia of malignancy.[2] The therapeutic efficacy of zoledronic acid is rooted in its ability to inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts, ultimately leading to apoptosis and a reduction in bone breakdown.[3]

This application note provides a detailed, field-proven protocol for the synthesis of zoledronic acid, starting from the readily available precursor, imidazole-4-acetic acid hydrochloride. The described methodology is a robust and scalable process, consolidating findings from established synthetic routes.[4][5] We will delve into the causality behind critical experimental choices, ensuring a self-validating and reproducible protocol for research and development applications.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot phosphonylation of imidazole-4-acetic acid hydrochloride. This transformation is typically accomplished using a combination of phosphorous acid (H₃PO₃) and a halogenating agent like phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[4][6][7]

The reaction mechanism involves the in-situ formation of highly reactive phosphorus intermediates that phosphonylate the α-carbon of the acetic acid moiety. The subsequent hydrolysis of these intermediates yields the final 1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl]bis(phosphonic acid), known as zoledronic acid.[8] Careful control of reaction parameters is crucial, as the reaction mass can become highly viscous, potentially impeding heat transfer and leading to incomplete reactions.[7] To mitigate this, various solvent systems or solvent-free approaches have been developed.[6][8]

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the purified active pharmaceutical ingredient (API).

Synthesis_Workflow cluster_0 Phosphonylation Reaction cluster_1 Hydrolysis & Isolation cluster_2 Purification Start Imidazole-4-acetic acid HCl Phosphorous Acid Phosphorus Trichloride Reaction Heat to 40-80°C Reaction Time: 2-6 hours Start->Reaction Charge Reactor Hydrolysis Add H₂O or HCl solution Heat to 70-100°C Reaction Time: 3-18 hours Reaction->Hydrolysis Crystallization Cool to 0-5°C Stir for 3+ hours Hydrolysis->Crystallization Filtration1 Filter and Wash Crude Zoledronic Acid Crystallization->Filtration1 Dissolution Suspend in H₂O Adjust to pH 9-12 with NaOH Filtration1->Dissolution Decolorization Add Activated Charcoal Stir and Filter Dissolution->Decolorization Precipitation Adjust to pH < 2 with HCl Cool and Stir Decolorization->Precipitation Filtration2 Filter and Wash with H₂O Precipitation->Filtration2 Drying Dry under Vacuum Pure Zoledronic Acid Filtration2->Drying

Sources

High-Performance Liquid Chromatography Analysis of Imidazole-4-Acetic Acid Hydrochloride: Overcoming Retention Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole-4-acetic acid (IAA) hydrochloride is a biologically significant metabolite of histamine and a structural analogue of the neurotransmitter GABA.[1] Its analysis is critical in neuropharmacology research and mastocytosis diagnostics. However, IAA presents a classic "chromatographic paradox": it is highly polar and zwitterionic, leading to near-zero retention on standard C18 columns and severe peak tailing due to secondary silanol interactions.

This Application Note provides two distinct, validated pathways for the robust quantification of IAA-HCl:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The modern, mass-spec friendly approach offering superior retention and peak shape.[1]

  • Ion-Pair Reversed-Phase (IP-RP): A robust, UV-based alternative for laboratories restricted to standard C18 stationary phases.[1][2]

Analyte Profile & Challenges

PropertyDescriptionAnalytical Implication
Chemical Name Imidazole-4-acetic acid hydrochloride
Structure Imidazole ring + Carboxylic acid tailContains both basic (imidazole, pKa ~6.[1][2]0) and acidic (carboxyl, pKa ~2.3) moieties.[1][3]
Polarity High (LogP < 0)Elutes in the void volume (

) on standard C18 columns.
Detection UV @ 210–220 nmLacks strong chromophores; requires low-UV detection or MS.[1][2]
Challenge Zwitterionic CharacterAt neutral pH, it exists as a zwitterion, reducing hydrophobic interaction.[2]

Method Selection Strategy

The choice between HILIC and IP-RP depends on your available instrumentation and matrix complexity.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: IAA-HCl Analysis Matrix Sample Matrix? Start->Matrix MS_Avail MS Detection Available? Matrix->MS_Avail Biological Fluid (Urine/Plasma) Standard Standard C18 Only? Matrix->Standard Raw Material/API HILIC Protocol A: HILIC Mode (Recommended) MS_Avail->HILIC Yes (High Sensitivity) IPRP Protocol B: Ion-Pair RP (Robust UV) MS_Avail->IPRP No (UV Only) Standard->HILIC No (Can buy Amide/Silica) Standard->IPRP Yes MixedMode Alternative: Mixed-Mode (Primesep/Newcrom) Standard->MixedMode High Throughput Needed

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection limits and column availability.

Protocol A: HILIC Analysis (Recommended)

Best for: LC-MS/MS applications, high sensitivity, and biological matrices. Mechanism: Partitioning of the analyte into a water-enriched layer on the polar stationary phase surface.

Chromatographic Conditions
  • Column: Amide-bonded Silica (e.g., TSKgel Amide-80, XBridge Amide) or bare Silica (e.g., Atlantis HILIC Silica).[1]

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.1 mm ID for MS).[1]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

    • Solvent B: Acetonitrile (LC-MS Grade).[1][2]

  • Elution Mode: Isocratic.

    • Ratio: 85% B / 15% A.

    • Note: High organic content is required to retain polar IAA.[4]

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).[1]

  • Temperature: 30°C.

  • Detection:

    • UV: 215 nm.[5]

    • MS: ESI Positive Mode (m/z 127.1 [M+H]+).[1]

Step-by-Step Procedure
  • System Equilibration: Flush the column with 85% Acetonitrile for at least 20 column volumes. HILIC columns require longer equilibration than RP columns to establish the water layer.

  • Sample Diluent: Dissolve IAA-HCl in 85% Acetonitrile / 15% Water.

    • Critical: Do not dissolve the sample in 100% water. This disrupts the partitioning mechanism and causes peak distortion (breakthrough).[1]

  • Injection: Inject 5–10 µL.

  • Integration: Expect IAA elution at approximately 5–7 minutes.

Protocol B: Ion-Pair Reversed-Phase (IP-RP)

Best for: QC labs with standard UV detectors and C18 columns.[1][2] Mechanism: The anionic ion-pair reagent (Octanesulfonate) forms a neutral, hydrophobic complex with the cationic imidazole moiety, allowing retention on the non-polar C18 phase.

Chromatographic Conditions
  • Column: C18 (End-capped, Base-deactivated).[1][2] Examples: Zorbax Eclipse Plus C18, Symmetry C18.

    • Dimensions: 250 x 4.6 mm, 5 µm.[6][7]

  • Mobile Phase:

    • Buffer: 10 mM Sodium 1-Octanesulfonate + 20 mM Potassium Phosphate Monobasic (KH2PO4).[1][2]

    • pH Adjustment: Adjust pH to 3.0 with dilute Phosphoric Acid.

    • Composition: Buffer / Methanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[3][8]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.[4]

Step-by-Step Procedure
  • Reagent Preparation: Dissolve 2.16 g of Sodium 1-Octanesulfonate and 2.72 g of KH2PO4 in 900 mL HPLC-grade water. Adjust pH to 3.0. Add 100 mL Methanol. Filter through 0.45 µm membrane.

  • Column Conditioning: Pass mobile phase through the column for 60 minutes. The column must be fully saturated with the ion-pair reagent for stable retention times.[1]

  • Sample Preparation: Dissolve IAA-HCl in the Mobile Phase.

  • System Suitability:

    • Tailing Factor: Must be < 1.5.

    • Retention Time: Expect elution between 8–12 minutes.[3]

Biological Context & Pathway

Understanding the origin of IAA is crucial for researchers studying histamine metabolism.

Figure 2: Histamine Metabolic Pathway

HistaminePathway Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) IAA Imidazole-4-acetic Acid (IAA) Histamine->IAA Diamine Oxidase (DAO) MIAA Methyl-imidazoleacetic acid Histamine->MIAA HMT + MAO-B

Caption: Metabolic conversion of Histidine to IAA via Diamine Oxidase (DAO).[1][2][9]

Validation & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting Tips
Linearity R² > 0.999 (Range: 1–100 µg/mL)If non-linear at high conc., check for detector saturation (UV) or ionization suppression (MS).
Precision RSD < 2.0% (n=6)If RSD is high in HILIC, increase equilibration time between runs.
Peak Tailing T < 1.5IP-RP: Lower pH to 2.5 to suppress silanols. HILIC: Increase buffer concentration to 20 mM.
Retention Shift ± 0.5 minIP-RP: Critical to maintain constant temperature and ion-pair concentration.
Sample Preparation for Biological Fluids (Urine/Plasma)

Since IAA is endogenous, use a "Surrogate Matrix" (e.g., synthetic urine) or Standard Addition method for calibration.[1]

  • Protein Precipitation: Mix 100 µL Plasma with 300 µL cold Acetonitrile (for HILIC compatibility).

  • Vortex & Centrifuge: 10,000 rpm for 10 min.

  • Supernatant: Inject directly onto HILIC system.

References

  • Determination of Imidazoles with Variant Anti-Infective Activity . Molecules, 2021.[10]

  • Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by HPLC . Agents and Actions, 1992.[11]

  • Analysis of 4-Methylimidazole Using HILIC . Agilent Application Note, 2018.

  • Ion Pair Chromatography Reagents Guide . ITW Reagents.

  • Imidazole-4-acetic acid hydrochloride Compound Summary . PubChem. [1]

Sources

Using Imidazole-4-acetic acid hydrochloride in patch-clamp electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Imidazole-4-acetic Acid Hydrochloride in Patch-Clamp Electrophysiology

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of Imidazole-4-acetic acid hydrochloride (IAA) in patch-clamp electrophysiology. The focus is on leveraging its unique pharmacological profile to investigate GABAergic neurotransmission.

Scientific Foundation: Understanding Imidazole-4-acetic Acid (IAA)

Imidazole-4-acetic acid is an endogenous metabolite of the neurotransmitter histamine, formed via oxidation by the enzyme diamine oxidase.[1][2] While structurally related to histamine, its primary pharmacological significance in the central nervous system lies in its interaction with the GABAergic system.[2][3] Understanding its nuanced mechanism of action is critical for designing and interpreting electrophysiological experiments.

Key Pharmacological Actions:

  • GABA-A Receptor (GABA-A-R) Partial Agonist: IAA demonstrates partial agonist activity at GABA-A receptors.[4] This means it binds to and activates the receptor, opening its associated chloride (Cl⁻) channel, but with lower efficacy than the endogenous full agonist, GABA. This property makes it a valuable tool for probing the receptor's function without causing maximal activation, which can lead to rapid desensitization.

  • GABA-C Receptor (GABA-C-R) Antagonist: In contrast to its effect on GABA-A receptors, IAA acts as an antagonist, and possibly a weak partial agonist, at GABA-C receptors.[4][5] This allows for the pharmacological dissection of GABA-A- and GABA-C-mediated currents, which can be particularly useful in retinal neurons or other specific brain regions where GABA-C receptors are expressed.

  • Other Potential Targets: Research suggests IAA may also interact with I1-imidazoline receptors and the taurine transporter (TAUT), adding layers of complexity to its biological effects that researchers should consider.[4][6]

The dualistic action of IAA on the major inhibitory receptors in the brain makes it a unique modulator for patch-clamp studies, enabling the fine-tuning of inhibitory synaptic transmission.

The Rationale for Using IAA in Patch-Clamp Electrophysiology

Patch-clamp is a high-fidelity electrophysiological technique used to record ionic currents across a small patch of a cell membrane or the entire cell.[7][8] It offers unparalleled insight into the function of ion channels and receptors. The primary reasons for employing IAA in this context are:

  • To Isolate and Characterize GABA-A Receptor-Mediated Currents: By activating GABA-A receptors, IAA can be used to elicit inhibitory postsynaptic currents (IPSCs) or tonic (persistent) currents. Analyzing the changes in current amplitude, frequency, and kinetics in response to IAA application provides information about the density, distribution, and properties of GABA-A receptors on the recorded neuron.

  • To Differentiate Between GABA Receptor Subtypes: Leveraging its opposing effects on GABA-A and GABA-C receptors, IAA can help researchers determine the relative contribution of each subtype to the total GABAergic response in a given cell.[4]

  • To Study Synaptic Plasticity: Researchers can investigate how neuronal activity or other pharmacological agents modulate the sensitivity of GABA receptors to IAA, providing insights into the mechanisms of inhibitory synaptic plasticity.

  • For Drug Screening and Development: As a known GABAergic ligand, IAA can serve as a reference compound when screening for novel drugs that target the GABA system.

Choosing the Right Patch-Clamp Configuration

The choice between whole-cell and perforated-patch configurations depends on the experimental goals.

  • Whole-Cell Recording: This is the most common configuration, providing low access resistance and allowing for excellent voltage control of the cell.[9] However, it leads to the dialysis of the cell's cytoplasm with the pipette solution, which can cause the "rundown" of certain cellular processes and currents over time.[9][10]

  • Perforated-Patch Recording: This technique uses pore-forming agents like nystatin or gramicidin in the pipette solution to gain electrical access to the cell without rupturing the membrane patch.[10][11] This preserves the endogenous intracellular signaling environment, preventing rundown and maintaining the physiological chloride gradient, which is crucial for studying GABAergic inhibition.

Core Experimental Protocols

Scientific integrity demands meticulous preparation and execution. The following protocols are designed to be self-validating systems, incorporating necessary controls and checks.

Protocol 1: Stock Solution Preparation

The accuracy of your experiment begins with the proper preparation of a concentrated stock solution.

Materials:

  • Imidazole-4-acetic acid hydrochloride (CAS: 3251-69-2)[12]

  • High-purity, sterile deionized water

  • Sterile microcentrifuge tubes

  • Calibrated precision balance and micropipettes

Procedure:

  • Calculation: Determine the required mass of IAA-HCl to prepare a high-concentration stock solution (e.g., 100 mM). The molecular formula is C₅H₇ClN₂O₂.[12]

  • Weighing: On a precision balance, carefully weigh the calculated amount of IAA-HCl powder.

  • Dissolution: Dissolve the powder in the appropriate volume of high-purity water. Vortex gently until fully dissolved.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[13]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13]

ParameterRecommendationRationale
Solvent High-purity deionized waterEnsures no contamination with ions that could affect electrophysiological recordings.
Stock Concentration 10-100 mMA high concentration minimizes the volume of stock added to the final solution, preventing solvent effects.
Storage Aliquoted at -20°C or -80°CPrevents repeated freeze-thaw cycles which can degrade the compound.[13]
Protocol 2: Whole-Cell Patch-Clamp Recording Workflow

This protocol outlines the application of IAA to a neuron while performing a whole-cell voltage-clamp recording.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose.[8] The solution must be continuously bubbled with carbogen (95% O₂ / 5% CO₂) to maintain a physiological pH of ~7.4.[11][14]

  • Intracellular (Pipette) Solution: A typical K-Gluconate based solution composition (in mM): 115 K-Gluconate, 4 NaCl, 10 HEPES, 0.3 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

  • IAA Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it into the aCSF to the desired final concentration (e.g., 1 µM to 1 mM).

Experimental Workflow:

  • System Preparation: Perfuse the recording chamber with carbogenated aCSF at a constant rate (e.g., 2-3 mL/min) and maintain the temperature at 30-32°C.[14]

  • Cell Patching: Using a glass micropipette filled with intracellular solution, approach a target neuron and form a high-resistance (>1 GΩ) "giga-seal."[8]

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane under the pipette tip to achieve the whole-cell configuration.[7]

  • Baseline Recording: Clamp the cell at a holding potential of -70 mV. Allow the recording to stabilize for 5-10 minutes. Record baseline activity (e.g., spontaneous IPSCs or holding current) for at least 5 minutes before any drug application. This baseline is your internal control.

  • IAA Application: Switch the perfusion system from the control aCSF to the aCSF containing the desired concentration of IAA.

  • Data Acquisition: Record the changes in holding current and/or sIPSC frequency and amplitude for the duration of the drug application (typically 5-10 minutes or until a steady-state effect is observed).

  • Washout: Switch the perfusion back to the control aCSF to wash out the drug. A successful washout, where the neuronal activity returns to baseline levels, demonstrates the reversibility of the drug's effect and is a crucial validation step.

  • Data Analysis: Quantify the changes in the measured parameters (e.g., holding current, sIPSC frequency/amplitude) relative to the baseline recording.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare aCSF & IAA Solution setup_rig Setup & Equilibrate Rig prep_sol->setup_rig patch_cell Obtain GΩ Seal setup_rig->patch_cell whole_cell Establish Whole-Cell patch_cell->whole_cell baseline Record Stable Baseline (5-10 min) whole_cell->baseline apply_drug Bath Apply IAA baseline->apply_drug Switch Perfusion washout Washout with aCSF apply_drug->washout Switch Perfusion Back analyze Quantify Changes vs. Baseline washout->analyze interpret Interpret Results analyze->interpret

Caption: Experimental workflow for patch-clamp analysis of IAA.

Authoritative Grounding: Ensuring Self-Validating Protocols

To ensure the trustworthiness of your findings, every experiment must be designed as a self-validating system. This involves meticulous controls to confirm that the observed effects are specifically due to IAA's action on the intended target.

Causality and Controls:
  • Concentration-Response Analysis: Do not rely on a single concentration. Test a range of IAA concentrations (e.g., from 100 nM to 1 mM) to generate a concentration-response curve. This allows you to determine key pharmacological parameters like the EC₅₀ (half-maximal effective concentration).

  • Pharmacological Antagonism (The Gold Standard): To definitively prove that the effects of IAA are mediated by GABA-A receptors, you must demonstrate that they can be blocked by a specific antagonist.

    • Procedure: After observing a stable effect with IAA, co-apply a GABA-A receptor antagonist like Bicuculline (10-20 µM).[15] A reversal of the IAA-induced effect in the presence of the antagonist provides strong evidence for a GABA-A-R-mediated mechanism.

  • Vehicle Control: Perform control experiments where you perfuse the cell with aCSF containing only the vehicle (the small amount of water from the stock solution) to rule out any mechanical or solvent-related artifacts.

  • Dissecting Receptor Subtypes: If you suspect GABA-C receptor involvement (e.g., in retinal bipolar cells), use a selective GABA-C antagonist like TPMPA ((1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid) to see if it blocks any component of the response.[16]

Signaling Pathway Diagram

G cluster_GABA_A GABA-A Receptor cluster_GABA_C GABA-C Receptor IAA Imidazole-4-acetic acid (IAA) GABA_A GABA-A-R IAA->GABA_A GABA_C GABA-C-R IAA->GABA_C Cl_channel_A Cl⁻ Channel Opens GABA_A->Cl_channel_A Activates (Partial Agonist) Hyperpol Hyperpolarization (Inhibition) Cl_channel_A->Hyperpol Cl⁻ Influx Cl_channel_C Cl⁻ Channel Blocked GABA_C->Cl_channel_C Blocks (Antagonist)

Caption: Dual mechanism of IAA at GABAergic synapses.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No observable effect from IAA application Degraded compound.Use a fresh aliquot of IAA stock solution. Always store properly.
Pipette tip is clogged.Check pipette resistance in the bath. If abnormal, replace the pipette.[11]
Target cells do not express sufficient GABA receptors.Confirm GABA receptor expression in your cell type of interest using literature, immunocytochemistry, or by applying a known GABA agonist like muscimol.[15]
Unstable recording (seal loss or high noise) Poor cell health.Ensure aCSF is continuously oxygenated and that osmolarity and pH are correct.[11]
Mechanical instability or vibration.Check the stability of the recording setup and ensure the perfusion system is not introducing vibrations.
Effect of IAA is not reversible (does not wash out) Drug concentration is too high, causing lasting changes.Use a lower concentration of IAA. Extend the washout period.
The effect is due to rundown, not the drug.Perform a time-matched vehicle control experiment to measure rundown. Consider using the perforated-patch technique.[10]

References

  • Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain. Progress in Neurobiology, 56(3), 365-377. Retrieved from [Link]

  • Valembois, S., Krall, J., Frølund, B., & Steffansen, B. (2017). Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells. European Journal of Pharmaceutical Sciences, 103, 77-84. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazoleacetic acid. Retrieved from [Link]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Ankri, L., & Husson, Z. (2023). Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice. Journal of Visualized Experiments, (198). Retrieved from [Link]

  • Akaike, N., & Harata, N. (2010). Perforated Whole-Cell Patch-Clamp Technique: A User's Guide. Methods in Molecular Biology, 663, 43-59. Retrieved from [Link]

  • O'Neill, J. J., & Kemerer, V. F. (1995). Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine. Journal of Neurochemistry, 65(2), 818-824. Retrieved from [Link]

  • CHRISTIE LAB. (2021, April 16). Basic Intro to Whole Cell Patch Clamp Electrophysiology [Video]. YouTube. Retrieved from [Link]

  • Freed, W. J., Gillin, J. C., & Wyatt, R. J. (1980). Anomalous behavioral response to imidazoleacetic acid, a GABA agonist, in animals treated chronically with haloperidol. Biological Psychiatry, 15(1), 21-35. Retrieved from [Link]

  • AXOL Bioscience. (n.d.). Patch-clamp protocol-final.pdf. Retrieved from [Link]

  • Søndergaard, I. (1982). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Allergy, 37(8), 581-586. Retrieved from [Link]

  • Harper, E. A., West, A. R., & Shankley, N. P. (2001). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 133(7), 1085-1092. Retrieved from [Link]

  • Lyust, E. N., & Novikova, V. V. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance... Drug development & registration, 11(4), 89-95. Retrieved from [Link]

  • Olsen, R. W. (1999). GABA Receptor Physiology and Pharmacology. In G. J. Siegel, B. W. Agranoff, R. W. Albers, et al. (Eds.), Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 72. Retrieved from [Link]

  • Gibbs, M. E., & Johnston, G. A. (2005). Opposing roles for GABAA and GABAC receptors in short-term memory formation in young chicks. Neuroscience, 131(3), 567-576. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10-22. Retrieved from [Link]

  • Esbenshade, T. A., Browman, K. E., & Fox, G. B. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of Imidazole-4-acetic Acid Hydrochloride in Advancing Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of Imidazole-4-acetic acid hydrochloride in metabolic research. Moving beyond a simple recitation of facts, this guide provides in-depth, field-proven insights into the causality behind experimental choices and protocols, ensuring scientific integrity and reproducibility.

Introduction: Understanding Imidazole-4-acetic Acid (IAA)

Imidazole-4-acetic acid (IAA) is a naturally occurring, biologically active molecule of significant interest in metabolic and neurological research. It is primarily known as an oxidative metabolite of histamine, a key mediator in inflammatory responses and neurotransmission.[1][2] The hydrochloride salt form of IAA is commonly used in research due to its enhanced solubility and stability, making it an ideal reagent for a wide range of experimental applications.[3]

IAA's importance in metabolic research stems from its multifaceted interactions within biological systems. It is not merely a metabolic byproduct but an active signaling molecule. Its established roles include acting as a partial agonist at γ-aminobutyric acid (GABA) type A (GABAA) receptors, influencing neuronal activity, and serving as a critical analyte for tracking histamine metabolism.[1][4] Recent discoveries have also implicated related microbial metabolites in host-microbe communication, opening new avenues for investigating the gut-brain axis and its impact on systemic metabolism.[5] This guide will explore these applications, providing the foundational knowledge and detailed protocols necessary to leverage Imidazole-4-acetic acid hydrochloride in your research.

Compound Properties & Handling

Before initiating any experimental work, it is crucial to understand the fundamental properties and safety requirements of the compound.

PropertyValueSource(s)
Chemical Name Imidazole-4-acetic acid hydrochloride[6]
Synonyms (4-Imidazolyl)acetic acid hydrochloride, I4AA[6]
CAS Number 3251-69-2[6][7]
Molecular Formula C₅H₆N₂O₂ · HCl[6][8]
Molecular Weight 162.57 g/mol [7][8]
Appearance White to off-white or yellow crystalline solid/powder[3][8]
Melting Point 218-225 °C[6][7][8]
Solubility Water: Soluble (up to 100 mg/mL)[6]
Storage (Solid) Room temperature, recommended in a cool, dark place (<15°C)[8]

Safety and Handling: Imidazole-4-acetic acid hydrochloride may cause skin and serious eye irritation, and may cause respiratory irritation.[9][10] It can be harmful if swallowed.[9][10] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[9] Handle in a well-ventilated area to avoid breathing dust.

Core Applications in Metabolic Research

The utility of IAA spans several key areas of metabolic investigation, from fundamental biochemistry to complex systemic studies.

Application I: A Biomarker for Histamine Metabolism

The concentration of IAA in biological fluids is a direct reflection of histamine turnover via one of its primary metabolic pathways. Understanding this relationship is crucial for studies involving allergic reactions, mastocytosis, and neurological disorders where histamine is implicated.

Scientific Rationale: In mammals, histamine is metabolized through two main pathways. The primary pathway in the brain involves methylation by histamine N-methyltransferase (HNMT) to form tele-methylhistamine, which is subsequently oxidized.[2] The other major pathway, prevalent in peripheral tissues, involves direct oxidation by diamine oxidase (DAO) to form imidazole acetaldehyde, which is then rapidly converted to Imidazole-4-acetic acid.[11] Therefore, quantifying urinary or plasma IAA provides a reliable measure of DAO pathway activity and systemic histamine metabolism.[12] In conditions like systemic mastocytosis, urinary levels of histamine metabolites are significantly correlated with the total body mast cell load.[12]

Histamine_Metabolism cluster_0 DAO Pathway (Peripheral) cluster_1 HNMT Pathway (CNS) Histamine Histamine ImpA Imidazoleacetaldehyde Histamine->ImpA Diamine Oxidase (DAO) tMH tele-Methylhistamine Histamine->tMH Histamine N-Methyl transferase (HNMT) IAA Imidazole-4-acetic Acid (IAA) tMIAA tele-Methylimidazoleacetic Acid (t-MIAA) ImpA->IAA Aldehyde Dehydrogenase tMH->tMIAA Monoamine Oxidase B (MAO-B)

Figure 1: The two major metabolic pathways of histamine.
Application II: Probing GABAergic Systems and Cerebral Energy Metabolism

IAA's ability to cross the blood-brain barrier and act as a partial agonist at GABAA receptors makes it a valuable tool for investigating the link between neurotransmission and brain energy metabolism.[1][4]

Scientific Rationale: The GABAergic system is the primary inhibitory neurotransmitter system in the brain. Its activation generally leads to a decrease in neuronal firing and, consequently, a reduction in cerebral metabolic rate. By administering IAA, researchers can simulate the effects of GABAergic activation and observe the downstream consequences on energy utilization. A key study in rats demonstrated that intravenous administration of IAA (200 mg/kg) under normal oxygen conditions led to increased brain glucose and decreased pyruvate and lactate, a pattern consistent with cerebral metabolic depression.[13] However, in a state of severe oxygen and blood flow restriction (hypoxemic-oligemia), IAA was detrimental, causing a significant drop in ATP and a massive increase in lactate, highlighting the context-dependent effects of metabolic depressants.[13]

Application III: Investigating Host-Microbiome Metabolic Crosstalk

While IAA is an endogenous metabolite, the imidazoleacetic acid scaffold is also produced by the gut microbiota, playing a role in host-microbe signaling.

Scientific Rationale: A landmark study identified 1,4-methylimidazoleacetic acid (MIAA), a microbially-produced metabolite structurally related to IAA, as a key signaling molecule.[5] This metabolite was produced by the gut bacterium Parabacteroides goldsteinii and was associated with profound metabolic benefits in diet-induced obese mice, including reduced adiposity, improved glucose homeostasis, and enhanced intestinal barrier function.[5] These findings underscore the importance of microbial imidazole-containing compounds in regulating host energy metabolism. Using IAA as a reference compound or investigative tool can help elucidate the specific receptors and pathways through which these microbial signals exert their effects, distinguishing them from endogenous histamine metabolism.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating and are grounded in published, peer-reviewed methodologies.

Protocol: Preparation and Storage of IAA Hydrochloride Stock Solutions

This protocol details the preparation of a concentrated stock solution for use in both in vitro and in vivo experiments.

Materials:

  • Imidazole-4-acetic acid hydrochloride (CAS 3251-69-2)

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculation: Determine the mass of IAA hydrochloride needed for your desired stock concentration. A 100 mM stock is common.

    • Formula: Mass (g) = Desired Volume (L) x 0.16257 ( g/mol ) x 0.1 (mol/L)

    • Example for 10 mL of 100 mM stock: 0.010 L x 162.57 g/mol x 0.1 mol/L = 0.1626 g (162.6 mg)

  • Weighing: Accurately weigh the required amount of IAA hydrochloride powder in a sterile tube.

  • Dissolution: Add the appropriate volume of sterile water or PBS. The compound is readily soluble in water.[6]

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved. The solution should be clear and faintly yellow.[6]

  • Sterilization (Critical for Cell Culture): For any in vitro application involving live cells, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[14]

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[14]

    • Short-term (up to 1 month): Store at -20°C.[14]

    • Long-term (up to 6 months): Store at -80°C.[14]

Protocol: In Vivo Assessment of Cerebral Energy Metabolism in a Murine Model

This protocol is adapted from studies investigating the neuropharmacological effects of IAA on brain metabolism.[13] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

InVivo_Workflow cluster_groups Experimental Groups start Acclimatize Rats (e.g., Sprague-Dawley) grouping Randomize into Groups (n=6-8 per group) start->grouping control Group 1: Saline Control grouping->control iaa_norm Group 2: IAA (Normoxic) grouping->iaa_norm iaa_hyp Group 3: IAA (Hypoxemic) grouping->iaa_hyp treatment Administer Treatment via IV - Saline - IAA Hydrochloride (200 mg/kg) control->treatment iaa_norm->treatment iaa_hyp->treatment hypoxia Induce Hypoxemia (Group 3 only) treatment->hypoxia collection Brain Tissue Collection (via liquid N2 freeze-clamping) hypoxia->collection analysis Metabolite Extraction & Quantification (LC-MS/MS) collection->analysis endpoint Measure: ATP, Glucose, Lactate, Pyruvate, Citrate Cycle Intermediates analysis->endpoint

Figure 2: Workflow for an in vivo study of IAA's effect on cerebral metabolism.

Procedure:

  • Animal Model: Use adult male Sprague-Dawley rats, acclimatized for at least one week.

  • Grouping: Randomly assign animals to experimental groups (e.g., Saline control, IAA normoxic, IAA hypoxemic).

  • IAA Preparation: Prepare a solution of IAA hydrochloride in sterile saline at a concentration suitable for intravenous (IV) injection to deliver a dose of 200 mg/kg.[13]

  • Administration: Administer the prepared IAA solution or saline vehicle via tail vein injection.

  • Induction of Hypoxemia (for relevant groups): Following IAA administration, induce the desired metabolic stress. For example, controlled ventilation with a low-oxygen gas mixture.

  • Sample Collection: At a predetermined time point, euthanize the animals and immediately freeze-clamp the brain in situ with tongs pre-chilled in liquid nitrogen to halt all metabolic activity.

  • Metabolite Extraction: Homogenize the frozen brain tissue in a suitable extraction solvent (e.g., perchloric acid or methanol/chloroform).

  • Analysis: Centrifuge the homogenate to pellet proteins and analyze the supernatant for key energy metabolites (e.g., ATP, ADP, AMP, glucose, pyruvate, lactate, citrate, α-ketoglutarate) using validated methods like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Expected Outcomes:

MetaboliteExpected Change with IAA (Normoxia)Rationale
Glucose IncreaseDecreased glycolysis due to metabolic depression.[13]
Pyruvate DecreaseReduced glycolytic flux.[13]
Lactate DecreaseReduced anaerobic metabolism.[13]
Citrate, α-Ketoglutarate DecreaseReduced entry of pyruvate into the citric acid cycle.[13]
ATP, Adenylates No significant changeEnergy state is preserved despite reduced flux.[13]
Protocol: Analytical Quantification of IAA in Urine via HPLC

This protocol provides a framework for developing an HPLC method to measure IAA, a crucial technique for histamine metabolism studies.[15]

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Imidazole-4-acetic acid hydrochloride (for standards)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted)

  • Urine samples

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet particulate matter.

    • Dilute the supernatant with mobile phase or water to bring the expected concentration within the range of the standard curve.[15]

  • Standard Curve Preparation:

    • Prepare a concentrated stock of IAA hydrochloride in water.

    • Perform serial dilutions to create a set of calibration standards (e.g., 0.1 µM to 100 µM).

  • HPLC Method:

    • Mobile Phase: An isocratic or gradient mixture of phosphate buffer and acetonitrile. A typical starting point could be 65:35 buffer:acetonitrile.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Imidazoles can be detected in the low UV range; start with ~210 nm and optimize.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Run the standards to generate a calibration curve by plotting peak area against concentration.

    • Run the prepared urine samples.

    • Quantify the IAA concentration in the samples by interpolating their peak areas from the standard curve. Account for the initial dilution factor.

Method Validation: For robust, publishable data, the method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[16]

Conclusion

Imidazole-4-acetic acid hydrochloride is a versatile and indispensable tool for the metabolic researcher. Its direct involvement in the histamine and GABAergic pathways provides a unique pharmacological window into the interplay between neurotransmission and energy metabolism. Furthermore, its role as a biomarker and its structural similarity to microbial metabolites position it at the forefront of research into systemic inflammation, neurological disorders, and host-microbiome interactions. The protocols and data presented in this guide offer a validated starting point for scientists seeking to explore these critical areas of metabolic science.

References

  • Wikipedia. (2023). Imidazoleacetic acid. Retrieved from Wikipedia. [Link]

  • Wikipedia. (2023). Parabacteroides goldsteinii. Retrieved from Wikipedia. [Link]

  • Gynther, M., et al. (2017). Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells. European Journal of Pharmaceutical Sciences, 104, 123-130. [Link]

  • Mrsulja, B. B., et al. (1984). The effects of imidazole-4-acetic acid upon the energy metabolism of normoxic and hypoxic rat brain. Journal of Neurochemistry, 43(3), 794-799. [Link]

  • Prell, G. D., & Green, J. P. (1995). Pharmacology and function of imidazole 4-acetic acid in brain. Neurochemical Research, 20(10), 1149-1156. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from WADA. [Link]

  • PubChem. (n.d.). Imidazole-4-acetic acid hydrochloride. Retrieved from National Center for Biotechnology Information. [Link]

  • Granerus, G., & Roupe, G. (1981). Studies on histamine metabolism in mastocytosis. British Journal of Dermatology, 105(4), 437-444. [Link]

  • Duggirala, S., et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. [Link]

  • MDPI. (2018). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Retrieved from MDPI. [Link]

  • Mateescu, M. A., et al. (2017). Plant Histaminase as Bioactive Agent to Lower the Histamine Level: A Mini-Review. Scholars.Direct. [Link]

  • Søndergaard, I. (1982). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Allergy, 37(8), 581-586. [Link]

  • O'Donnell, J. M., & Prell, G. D. (1995). Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine. Journal of Neurochemistry, 65(2), 818-823. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Imidazole-4-acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Imidazole-4-acetic acid hydrochloride (IAA-HCl) CAS: 3251-69-2 Role: GABA-A receptor agonist / GABA-C receptor antagonist; Histamine metabolite.[1]

Module 1: Storage & Handling (The Prevention Phase)

Core Principle: IAA-HCl is hygroscopic and prone to oxidative discoloration . The hydrochloride salt form stabilizes the molecule compared to the free acid, but it introduces acidity that must be managed during reconstitution.

Solid State Stability Protocol
ParameterSpecificationTechnical Rationale
Primary Storage -20°C (Desiccated)Low temperature slows oxidative degradation. Desiccation prevents hydrolysis and physical caking caused by moisture absorption.
Shipping Ambient / Blue IceStable for short durations (<7 days) at room temperature if sealed.
Hygroscopicity High The HCl salt readily absorbs atmospheric water, altering the effective molecular weight and causing weighing errors.
Light Sensitivity ModerateProtect from direct sunlight. Yellowing indicates photo-oxidation.
Shelf Life 24 MonthsIf stored at -20°C in a sealed, hydrophobic container (e.g., amber glass or foil-wrapped PP).
Handling Workflow (DOT Visualization)

The following workflow ensures the integrity of the solid compound upon arrival.

StorageWorkflow Arrival 1. Shipment Arrival (Ambient/Ice) Inspect 2. Visual Inspection (White/Off-white Powder) Arrival->Inspect Equilibrate 3. Thermal Equilibration (Warm to RT in Desiccator) Inspect->Equilibrate If sealed Reject Discard/Contact Support Inspect->Reject Yellow/Caked Weigh 4. Aliquot Strategy (Single-use vials) Equilibrate->Weigh Prevents condensation Store 5. Long Term Storage (-20°C, Dark) Weigh->Store

Figure 1: Critical handling path to prevent moisture contamination. Note the equilibration step (Step 3) is vital to prevent condensation inside the bottle.

Module 2: Solubilization & Solution Stability

Core Principle: As a hydrochloride salt, IAA-HCl yields an acidic solution. Direct addition to cell culture media without buffering will cause cytotoxicity independent of receptor activity.

Solubility Data Table
SolventMax SolubilityStability (at -20°C)Notes
Water ~100 mg/mL1 MonthSolution pH will be acidic (~pH 3-4).
DMSO ~50 mg/mL3-6 MonthsWarming (40°C) or sonication may be required.
Ethanol < 2 mg/mLPoorNot recommended for stock solutions.
PBS (pH 7.2) ~10 mg/mL< 24 HoursPrecipitation risk if neutralized too quickly at high concentrations.
Reconstitution & Neutralization Protocol

Objective: Prepare a physiological stock solution for biological assays.

  • Primary Solubilization: Dissolve IAA-HCl in water or DMSO at 100x the final desired concentration.

    • Why? High concentration stocks minimize the volume of solvent added to cells.

  • pH Adjustment (Critical Step):

    • The HCl salt will drop the pH.

    • Do NOT add strong base (NaOH) directly to a high-concentration aqueous stock; this often causes local precipitation.

    • Method: Dilute the stock into the assay buffer (e.g., PBS or Media) first, then check pH. The buffer capacity of the media is usually sufficient to neutralize the small amount of HCl.

    • If using high doses (>1 mM): You must manually adjust the stock pH to ~7.0 using 1N NaOH slowly before adding to cells.

  • Filtration: Always filter-sterilize aqueous solutions (0.22 µm PVDF or PES) after pH adjustment. Do not autoclave.

Decision Logic for Experiment Preparation

ReconstitutionLogic Start Start: Prepare Stock Solvent Choose Solvent Start->Solvent Water Water (MilliQ) Solvent->Water DMSO DMSO (Anhydrous) Solvent->DMSO CheckConc Target Conc > 10mM? Water->CheckConc DirectAdd Dilute directly into Media/Buffer DMSO->DirectAdd Volume < 0.1% CheckConc->DirectAdd No (Buffer handles pH) Neutralize Pre-neutralize Stock with 1N NaOH CheckConc->Neutralize Yes (Acidity risk) Filter 0.22µm Filter Sterilize DirectAdd->Filter PrecipCheck Check for Precipitation Neutralize->PrecipCheck PrecipCheck->Filter Clear

Figure 2: Decision tree for solvent selection and pH management to avoid cytotoxicity.

Module 3: Troubleshooting & FAQs

Q1: The powder has turned from white to yellow. Is it still usable?

Status: Compromised.

  • Mechanism: The yellowing indicates oxidation of the imidazole ring or impurities reacting with the acetic acid side chain.

  • Action: Discard. This often happens if the bottle was stored at room temperature or opened while cold (condensation).

Q2: My cells are dying immediately upon adding IAA-HCl, even at low doses.

Root Cause: Acidic Shock.

  • Explanation: You likely added the unbuffered HCl salt directly to the media. Even a small volume of unneutralized HCl salt can locally drop the pH, shocking cells before the media buffers it.

  • Fix: Pre-dilute the compound in a small volume of PBS, adjust pH to 7.2-7.4, and then add to the cell culture.

Q3: Can I autoclave the stock solution?

Status: NO.

  • Mechanism: High heat can induce decarboxylation of the acetic acid group (converting it to a methyl-imidazole derivative) or ring degradation.

  • Fix: Use 0.22 µm syringe filters (PES or PVDF membranes are low-binding and suitable).

Q4: I cannot dissolve the compound in PBS at 50 mg/mL.

Root Cause: Ionic Strength/Salting Out.

  • Explanation: Imidazole-4-acetic acid is a zwitterion at neutral pH. In high salt buffers (like PBS), its solubility decreases compared to pure water.

  • Fix: Dissolve in pure water or DMSO first to create a concentrated stock (e.g., 100 mg/mL), then dilute into PBS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145685, Imidazole-4-acetic acid hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Imidazole-4-acetic Acid Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of Imidazole-4-acetic Acid Hydrochloride. It is intended for researchers, scientists, and drug development professionals to anticipate and address stability challenges during their experiments.

Introduction: Understanding the Stability of Imidazole-4-acetic Acid Hydrochloride

Imidazole-4-acetic acid hydrochloride is a versatile molecule utilized in various research and pharmaceutical applications.[1] Its structure, featuring both an imidazole ring and a carboxylic acid moiety, dictates its chemical reactivity and stability profile.[2] While the imidazole ring is generally robust, it is susceptible to specific degradation pathways, particularly under stress conditions such as exposure to light, oxidizing agents, and extremes of pH.[3][4] Understanding these degradation pathways is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the accuracy of analytical measurements.

This guide will explore the common degradation pathways of imidazole-4-acetic acid hydrochloride and provide practical guidance for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for imidazole-4-acetic acid hydrochloride?

A1: Based on the known chemistry of the imidazole ring, the primary degradation pathways for imidazole-4-acetic acid hydrochloride are expected to be oxidation and photodegradation .[3][4]

  • Oxidative Degradation: The imidazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), especially under basic conditions, or by the presence of oxidizing agents like hydrogen peroxide.[4] This can lead to the formation of various oxidized species, potentially involving hydroxylation of the ring or even ring cleavage.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV radiation.[4] Photodegradation can lead to a complex mixture of degradants through various reaction pathways, including oxidation.[3]

  • Hydrolytic Degradation: The core structure of imidazole-4-acetic acid is generally stable to hydrolysis. However, extreme pH conditions (strong acid or base) combined with high temperatures could potentially promote degradation, although this is generally less of a concern than oxidation and photodegradation.

  • Thermal Degradation: The imidazole ring itself is thermally stable, with decomposition of related imidazole compounds occurring at very high temperatures (e.g., around 450°C).[5][6] Therefore, significant thermal degradation is not expected under typical experimental and storage conditions.

Q2: I am observing unexpected peaks in my HPLC analysis of an aged solution of imidazole-4-acetic acid hydrochloride. What could be the cause?

A2: The appearance of new peaks in your chromatogram is likely due to the formation of degradation products. The most probable causes are:

  • Oxidation: If your solution was exposed to air for an extended period, especially if the pH is neutral to basic, autoxidation may have occurred.[4]

  • Photodegradation: If the solution was not protected from light, photodegradation could be the culprit.[4]

  • Interaction with Excipients: If your sample is a formulated product, imidazole-4-acetic acid may be reacting with excipients.

To identify the cause, you should systematically investigate these possibilities. A forced degradation study can help you to generate these degradation products under controlled conditions and confirm their identity.

Q3: How can I prevent the degradation of imidazole-4-acetic acid hydrochloride in my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • Protection from Light: Store solutions of imidazole-4-acetic acid hydrochloride in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • pH Control: Maintain the pH of the solution in the acidic range if possible, as imidazole compounds can be more susceptible to oxidation at higher pH.[3]

  • Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down potential degradation reactions.[7]

  • Use of Antioxidants: In formulated products, the inclusion of antioxidants could be considered to prevent oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of parent peak area over time in HPLC analysis. Degradation of imidazole-4-acetic acid hydrochloride.1. Confirm the identity of the new peaks by conducting a forced degradation study. 2. Review sample preparation and storage procedures to ensure protection from light and oxygen. 3. Check the pH of your sample solution.
Appearance of colored impurities in the solid material. Potential degradation upon storage, possibly due to exposure to light or humidity.1. Store the solid material in a tightly sealed container in a dark, dry place. 2. Consider storing under an inert atmosphere.[8] 3. Analyze the material by HPLC to identify and quantify the impurities.
Inconsistent results in bioassays. Degradation of the active compound leading to lower potency or the formation of interfering byproducts.1. Use freshly prepared solutions for all experiments. 2. Perform a stability check of the compound in the assay buffer under the experimental conditions. 3. Characterize the purity of the starting material before each set of experiments.
Poor peak shape or shifting retention times in HPLC. Interaction of degradants with the column or complex sample matrix.1. Develop a stability-indicating HPLC method with sufficient resolution to separate the parent compound from all potential degradants. 2. Use a guard column to protect the analytical column. 3. Ensure proper sample clean-up to remove interfering substances.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of imidazole-4-acetic acid hydrochloride. This is a crucial step in developing a stability-indicating analytical method.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of imidazole-4-acetic acid hydrochloride in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to the initial concentration.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep at room temperature for 24 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to the initial concentration.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the initial concentration.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Thermal Degradation:

    • Store the stock solution at 60°C for 7 days, protected from light.

    • A control sample should be stored at the recommended storage temperature.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, such as HPLC with UV or MS detection.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions stock Imidazole-4-acetic Acid HCl Stock Solution (1 mg/mL) stress Apply Stress Conditions stock->stress analysis Analyze by Stability-Indicating HPLC-UV/MS stress->analysis acid Acid Hydrolysis (0.1 N HCl, 60°C) base Base Hydrolysis (0.1 N NaOH, RT) oxidation Oxidation (3% H2O2, RT) photo Photolysis (ICH Q1B) thermal Thermal (60°C)

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating imidazole-4-acetic acid hydrochloride from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

Note: This method should be validated to ensure it is stability-indicating by demonstrating that all degradation products are resolved from the parent peak and from each other.

Potential Degradation Pathway

The following diagram illustrates a hypothesized oxidative degradation pathway for imidazole-4-acetic acid. The exact structures of the degradation products would need to be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

G cluster_products Potential Degradation Products parent Imidazole-4-acetic Acid C₅H₆N₂O₂ oxidant Oxidizing Agent (e.g., H₂O₂, ¹O₂) parent->oxidant hydroxylated Hydroxylated Imidazole Derivative C₅H₆N₂O₃ oxidant->hydroxylated Hydroxylation ring_opened Ring-Opened Products oxidant->ring_opened Ring Cleavage

Sources

Optimizing Imidazole-4-acetic acid hydrochloride concentration for experiments

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization Guide: Imidazole-4-acetic acid hydrochloride (IAA-HCl)

This technical guide provides a self-validating framework for optimizing Imidazole-4-acetic acid hydrochloride (IAA-HCl) concentrations in experimental workflows.

IAA-HCl is a biologically active metabolite of histamine and a structural analogue of GABA. It functions primarily as a GABA-A receptor partial agonist , a GABA-C (rho) receptor antagonist , and a GABA transaminase (GABA-T) inhibitor .

Part 1: Core Solubility & Stock Preparation

The "HCl" Factor: The hydrochloride salt form improves water solubility but renders the solution highly acidic . Direct addition to cell culture media without neutralization will cause immediate cytotoxicity due to acidosis, not the compound itself.

Solubility Profile
SolventMax SolubilityStability (-20°C)Application Note
Water (ddH₂O) ~50–100 mg/mL1 MonthPreferred. Requires pH adjustment.
DMSO ~10 mg/mL1 MonthUse for high-concentration stocks if water is contraindicated.
Ethanol < 1 mg/mLUnstableAvoid. Poor solubility.
Protocol: Preparation of 100 mM Stock Solution (Aqueous)

Target Volume: 10 mL | MW: 162.57 g/mol

  • Weighing: Weigh 162.6 mg of IAA-HCl.

  • Dissolution: Add 8 mL of ddH₂O. Vortex until completely dissolved (solution will be clear but acidic).

  • pH Adjustment (Critical Step):

    • Measure pH (likely < 3.0).

    • Slowly add 1N NaOH dropwise while monitoring.

    • Target pH: 7.2 – 7.4 .

    • Note: IAA is zwitterionic; solubility remains high at neutral pH.

  • Final Volume: Add ddH₂O to reach exactly 10 mL .

  • Sterilization: Pass through a 0.22 µm PES or PVDF filter into a sterile aliquot tube.

  • Storage: Store at -20°C (1 month) or -80°C (6 months). Avoid freeze-thaw cycles.[1][2]

Part 2: In Vitro Concentration Optimization

IAA-HCl exhibits biphasic pharmacology . Your working concentration determines which receptor subtype you are targeting.

Dose-Response Strategy
Target MechanismRecommended RangeMechanism of Action
GABA-A Agonism 10 µM – 100 µM Acts as a partial agonist (Emax 20-70% of GABA).
GABA-C Antagonism 100 µM – 500 µM Competitively blocks GABA-C (rho) receptors.
GABA-T Inhibition > 1 mM Inhibits GABA transaminase (Ki ≈ 0.34 mM), increasing intracellular GABA.
Experimental Workflow Diagram

The following diagram illustrates the decision tree for selecting concentrations based on the desired physiological outcome.

IAA_Optimization Start Experimental Goal GABA_A Activate GABA-A (Partial Agonist) Start->GABA_A GABA_C Inhibit GABA-C (Antagonist) Start->GABA_C GABA_T Inhibit GABA-T (Enzyme Inhibition) Start->GABA_T Conc_Low 10 - 100 µM GABA_A->Conc_Low Select Conc_Med 100 - 500 µM GABA_C->Conc_Med Select Conc_High 1 mM - 5 mM GABA_T->Conc_High Select Outcome_A Inhibitory Postsynaptic Currents (IPSC) Conc_Low->Outcome_A Outcome_C Blockade of Retinal Signaling Conc_Med->Outcome_C Outcome_T Increased Intracellular GABA Levels Conc_High->Outcome_T

Figure 1: Concentration-dependent pharmacological selectivity of Imidazole-4-acetic acid.

Part 3: In Vivo Dosing Guidelines

IAA-HCl crosses the blood-brain barrier (BBB), making it suitable for CNS studies.

  • Route: Intraperitoneal (i.p.) or Oral (p.o.)

  • Typical Effective Dose: 400 mg/kg (Mice/Rats)

    • Effect: Increases total brain GABA pool size.[3]

    • Note: Doses <100 mg/kg may be insufficient for significant CNS GABA-T inhibition due to rapid clearance.

  • Vehicle: Saline (0.9% NaCl).[3] Ensure pH is adjusted to 7.4 before injection to prevent peritonitis.

Part 4: Troubleshooting & FAQs

Q1: I am studying p38 MAP Kinase. Is IAA-HCl the correct activator? Critical Clarification: Likely No . There is frequent confusion between Imidazole-4-acetic acid and Pyridinyl Imidazole inhibitors (e.g., SB203580) used in p38 MAPK research.

  • IAA-HCl: GABA agonist / GABA-T inhibitor.[3]

  • SB203580: p38 MAPK inhibitor.[4][5][6]

  • Exception: Unless you are studying the specific metabolic downstream effects of histamine on p38 via IAA, IAA is not a direct p38 modulator.

Q2: My cells are dying immediately after adding the drug. Cause: Acidic shock. Solution: You likely added the HCl salt directly to the media or used an unbuffered water stock.

  • Validation: Check the color of your media (Phenol Red). If it turns yellow upon addition, the pH is too low. Always neutralize the stock solution with NaOH as described in Part 1.

Q3: I see no effect on GABA-A receptors at 10 µM. Cause: Subunit selectivity or Partial Agonism. Solution: IAA is a partial agonist (Emax ~24-72% of GABA).

  • Action: Increase concentration to 100 µM .

  • Check: Ensure your receptor expression system contains subunits sensitive to IAA (e.g., α1β2γ2).

Q4: Can I use DMSO stocks for in vivo work? Recommendation: Avoid if possible. IAA-HCl is highly water-soluble. Using DMSO introduces unnecessary vehicle toxicity and solubility limits (~10 mg/mL in DMSO vs ~100 mg/mL in water). Use pH-adjusted saline for in vivo delivery.

References

  • GABA-A Agonism & Subunit Selectivity

    • Source: Hoerbelt, P., et al. (2017). "Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells."[7] European Journal of Pharmaceutical Sciences.

    • Relevance: Defines binding kinetics and partial agonist properties.
  • GABA-T Inhibition & In Vivo Dosing

    • Source: Marcus, R.J., et al. (1971). "Imidazoleacetic acid: A gamma-aminobutyric acid receptor agonist."[3][8] Journal of Neurochemistry.

    • Relevance: Establishes the 400 mg/kg dose for increasing brain GABA and Ki values for GABA-T.
  • Chemical Properties & Stability

    • Source: PubChem Compound Summary for CID 145685, Imidazole-4-acetic acid hydrochloride.
    • Relevance: Verifies solubility, molecular weight, and physical properties.

Sources

Preventing Imidazole-4-acetic acid hydrochloride precipitation in buffer

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Imidazole-4-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in using Imidazole-4-acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my Imidazole-4-acetic acid hydrochloride precipitating out of my buffer solution?

This is the most common issue encountered and is almost always related to the pH of your buffer. Imidazole-4-acetic acid is a zwitterionic molecule, meaning it contains both an acidic functional group (a carboxylic acid) and a basic functional group (an imidazole ring).[1] The solubility of zwitterionic compounds is highly dependent on the pH of the solution and is lowest at its isoelectric point (pI), where the net charge of the molecule is zero.[1][2]

The Chemistry Explained:

  • At low pH (acidic conditions): The imidazole ring (pKa ≈ 7) is protonated (positively charged), and the carboxylic acid group (pKa ≈ 3.60) is also protonated (neutral).[3] The overall charge of the molecule is positive, enhancing its solubility in aqueous solutions.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (negatively charged), and the imidazole ring is neutral. The overall charge of the molecule is negative, again promoting solubility.

  • At the isoelectric point (pI): The positive charge on the protonated imidazole ring and the negative charge on the deprotonated carboxylic acid group cancel each other out, resulting in a neutral molecule. This neutrality reduces the molecule's interaction with water molecules, leading to a significant decrease in solubility and, consequently, precipitation.

The isoelectric point (pI) of Imidazole-4-acetic acid can be estimated by averaging the pKa values of the carboxylic acid and the imidazole ring:

pI ≈ (pKa_acid + pKa_base) / 2 = (3.60 + 7.0) / 2 = 5.3

Therefore, if your buffer pH is around 5.3, you are likely to observe precipitation.

Q2: What is the best way to dissolve Imidazole-4-acetic acid hydrochloride to prevent precipitation?

To ensure complete dissolution and avoid precipitation, it is crucial to control the pH of your solvent. Since you are starting with the hydrochloride salt, the initial pH of a solution in unbuffered water will be acidic, which aids solubility.

Recommended Dissolution Protocol:

  • Start with a suitable solvent: High-purity water is a good starting point, as Imidazole-4-acetic acid hydrochloride is highly soluble in water (100 mg/mL).[4]

  • Prepare a concentrated stock solution: It is often easier to first prepare a concentrated stock solution in water or a buffer with a pH far from the pI (e.g., pH 2-3 or pH 8-9).

  • Adjust the pH of the final buffer: Before adding the Imidazole-4-acetic acid hydrochloride stock solution, ensure the pH of your final experimental buffer is adjusted to a value that is at least 1-2 pH units away from the pI of ~5.3.

  • Add the stock solution to the final buffer: Add the stock solution to your final buffer dropwise while stirring to avoid localized concentration effects that could lead to precipitation.

  • Gentle warming and sonication: If you still observe some undissolved particles, gentle warming (to 37-50°C) and sonication can help to facilitate dissolution. However, always check the stability of your compound at elevated temperatures for your specific experimental duration.

Q3: I need to work at a pH close to the isoelectric point. What are my options?

Working near the pI is challenging but not impossible. Here are a few strategies you can employ:

  • Use a lower concentration: The precipitation is concentration-dependent. Try working with a more dilute solution of Imidazole-4-acetic acid hydrochloride.

  • Incorporate co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, can increase the solubility of the zwitterionic form. However, you must first verify that the co-solvent is compatible with your experimental system.

  • Utilize solubilizing agents: Depending on your application, you might be able to use surfactants or other solubilizing agents. This approach requires careful validation to ensure the additives do not interfere with your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon adding to buffer The pH of the buffer is too close to the isoelectric point (pI ≈ 5.3).Adjust the buffer pH to be at least 1-2 units away from the pI. For example, use a buffer with a pH below 4 or above 7.
Cloudiness or precipitation over time The buffer capacity is insufficient to maintain the desired pH, leading to a pH shift towards the pI.Use a buffer with a higher buffering capacity or prepare fresh solutions more frequently. Ensure the buffer's pKa is close to the desired pH.
Incomplete dissolution of the powder Insufficient mixing or the solution is already saturated at that pH.Use a vortex mixer or sonicator to aid dissolution. Gentle warming can also be effective. If saturation is the issue, either increase the volume of the solvent or adjust the pH to increase solubility.
Precipitation after refrigeration The solubility of the compound is lower at colder temperatures.Prepare the solution fresh before use. If storage is necessary, consider storing at room temperature (if stability allows) or in smaller aliquots to avoid repeated warming and cooling cycles. Allow the solution to fully return to room temperature and vortex before use.

Visualizing the Problem: The pH-Solubility Profile

The relationship between pH and the solubility of Imidazole-4-acetic acid can be visualized with the following diagram. The lowest point on the curve represents the isoelectric point (pI), where the compound is least soluble.

G Low_pH Low pH (e.g., pH < 4) Predominantly Cationic High Solubility pI Isoelectric Point (pI ≈ 5.3) Zwitterionic Minimum Solubility Low_pH->pI Increasing pH High_pH High pH (e.g., pH > 7) Predominantly Anionic High Solubility pI->High_pH Increasing pH

Caption: pH effect on Imidazole-4-acetic acid solubility.

Experimental Workflow: Preparing a 10 mM Stock Solution in PBS (pH 7.4)

This protocol provides a step-by-step guide for preparing a solution of Imidazole-4-acetic acid hydrochloride in a common biological buffer, Phosphate Buffered Saline (PBS).

G start Start weigh Weigh Imidazole-4-acetic acid hydrochloride start->weigh dissolve Dissolve in a small volume of high-purity water weigh->dissolve add_stock Slowly add the stock solution to the PBS with stirring dissolve->add_stock prepare_pbs Prepare 1X PBS and adjust pH to 7.4 prepare_pbs->add_stock check_ph Verify final pH is 7.4 add_stock->check_ph filter Sterile filter through a 0.22 µm filter if necessary check_ph->filter end End filter->end

Caption: Workflow for preparing a buffered solution.

Detailed Steps:

  • Calculate the required mass: For a 10 mM solution, you will need 1.6257 mg of Imidazole-4-acetic acid hydrochloride (MW: 162.57 g/mol ) per mL of final solution.

  • Prepare a concentrated aqueous stock: Weigh the required amount of the compound and dissolve it in a small volume of high-purity water (e.g., dissolve 16.26 mg in 1 mL of water to make a 100 mM stock).

  • Prepare your PBS buffer: Prepare your 1X PBS solution and carefully adjust the pH to 7.4 using HCl or NaOH.

  • Combine the solutions: While stirring the PBS, slowly add the required volume of the concentrated aqueous stock to reach your final desired concentration of 10 mM.

  • Final pH check: After the addition is complete, check the pH of the final solution to ensure it remains at 7.4.

  • Filtration: For cell culture or other sterile applications, filter the final solution through a 0.22 µm syringe filter.

By following these guidelines and understanding the chemical principles at play, you can confidently prepare stable solutions of Imidazole-4-acetic acid hydrochloride and troubleshoot any precipitation issues that may arise.

References

  • Wikipedia. (2023, December 2). Imidazole. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Imidazoleacetic acid. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-5-acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole-4-acetic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0059156B1 - Process for the preparation of imidazoleacetic-acid derivatives.
  • ResearchGate. (2016, August 14). Why is my protein getting precipitated when I am trying to remove imidazole? Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 17). What is the Dissolution Protocol for Administering RO8191 to Model Mice? Retrieved from [Link]

  • Fisher Scientific. (n.d.). Imidazole-4(5)-acetic Acid Hydrochloride 98.0+%. Retrieved from [Link]

Sources

Technical Guide: Optimizing Specificity & Avoiding Off-Target Effects of Imidazole-4-acetic Acid (IAA) Hydrochloride

[1]

Executive Summary: The Specificity Paradox

Imidazole-4-acetic acid (IAA) hydrochloride is widely utilized as a potent GABA-A receptor partial agonist .[1] However, its utility as a pharmacological probe is frequently compromised by its "hidden" multipharmacology.[1]

Unlike synthetic agonists (e.g., Muscimol), IAA is an endogenous metabolite of histamine.[2][3] This biological origin grants it a dirty pharmacological profile that includes GABA-C (ρ) antagonism , Taurine Transporter (TAUT) inhibition , and Imidazoline I1 receptor binding .[1]

This guide provides the decision frameworks and protocols necessary to isolate IAA’s primary mechanism from these confounders.

Critical Troubleshooting: Mechanism & Causality[1]

Category A: Receptor Selectivity & "Silent" Antagonism

Q: I am observing robust GABA-A activation, but my cellular response is inconsistent compared to GABA controls. Why?

Technical Insight: You are likely encountering the "Agonist-Antagonist Mismatch." While IAA activates GABA-A receptors (partial agonist, Emax 24–72%), it simultaneously acts as an antagonist (or weak partial agonist) at GABA-C (GABA-ρ) receptors.[1][2]

  • The Confounder: If your tissue expresses both GABA-A and GABA-C (e.g., retinal cells, pituitary), IAA will activate one while blocking the other.[1] GABA itself activates both.[1]

  • Diagnostic Protocol:

    • Block GABA-A: Pre-treat with Bicuculline (GABA-A antagonist).[1] If the effect persists with GABA but disappears with IAA, the residual GABA effect was likely GABA-C mediated (which IAA blocked).[1]

    • Block GABA-C: Pre-treat with TPMPA (selective GABA-C antagonist).[1] If IAA efficacy normalizes to expected partial agonist levels, GABA-C antagonism was the interference factor.[1]

Category B: High-Dose Off-Target Effects (Transport)[1]

Q: At high concentrations (>500 µM), I see metabolic stress or volume regulation issues in my cells. Is this GABA-mediated?

Technical Insight: Likely no . At concentrations >600 µM, IAA becomes a significant inhibitor of the Taurine Transporter (TAUT) (Ki ≈ 658 µM).[3]

  • Causality: TAUT inhibition prevents taurine influx, which is critical for osmoregulation and cytoprotection against oxidative stress. This is not a receptor-mediated event but a transporter blockade.[1]

  • The Fix: Titrate IAA down. The EC50 for GABA-A activation is typically in the low micromolar range (1–10 µM).[1] Operating above 500 µM engages the TAUT off-target liability without significantly increasing GABA-A occupancy.[1]

Category C: Chemical Handling (The pH Trap)

Q: My stock solution precipitates in culture media, or I see immediate cell death upon addition.

Technical Insight: IAA is supplied as a Hydrochloride (HCl) salt .[1] Dissolving it directly in water creates a highly acidic solution (pH ~2–3).[1]

  • The Error: Adding unbuffered IAA-HCl stock directly to cell culture media (pH 7.[1]4) can overwhelm the media's buffer capacity, causing localized acidification.

  • Corrective Protocol: See Protocol 1 below for the "Neutralized Stock Preparation" method.

Visualizing the Off-Target Cascade

The following diagram illustrates the dose-dependent pharmacological profile of IAA. Note the shift from Agonism to Antagonism/Inhibition as concentration increases.

IAA_Pharmacologycluster_lowLow Dose Window(1 - 50 µM)cluster_midMid Dose Window(50 - 200 µM)cluster_highHigh Dose Window(> 500 µM)IAAImidazole-4-acetic acid(IAA)GABAAGABA-A Receptor(Primary Target)IAA->GABAAPARTIAL AGONIST(Emax 24-72%)GABACGABA-C (ρ) Receptor(Off-Target)IAA->GABACANTAGONIST(Blocks GABA)I1Imidazoline I1 Receptor(Off-Target)IAA->I1LIGAND(Hypotension Risk)TAUTTaurine Transporter(TAUT)IAA->TAUTINHIBITOR(Ki ~658 µM)

Figure 1: Dose-Dependent Pharmacological Profile of IAA.[1] Green indicates the primary therapeutic window; Yellow and Red indicate off-target zones.[1]

Validated Experimental Protocols

Protocol 1: Preparation of pH-Neutral Stock Solution

Use this protocol to prevent pH shock in sensitive cell lines (e.g., primary neurons, iPSCs).[1]

Reagents:

  • Imidazole-4-acetic acid hydrochloride (MW: 162.57 g/mol )[1][4][5]

  • 1N NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline) or Ultrapure Water

  • 0.22 µm Syringe Filter (PES membrane recommended)

Step-by-Step:

  • Weighing: Weigh 16.25 mg of IAA-HCl.

  • Initial Dissolution: Dissolve in 800 µL of Ultrapure Water. (Targeting 100 mM final conc).

  • pH Adjustment: The solution will be acidic.

    • Critical Step: Add 1N NaOH dropwise while monitoring with a micro-pH probe.[1]

    • Target pH: 7.2 – 7.4 .

    • Note: If a pH probe is unavailable, calculate the molar equivalent of NaOH required to neutralize the HCl counter-ion (1:1 molar ratio), but verification is safer.

  • Volume Normalization: Add water/PBS to bring total volume to 1.0 mL.

  • Sterilization: Pass through a 0.22 µm syringe filter.

  • Storage: Aliquot into light-protective tubes (IAA is light sensitive). Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol 2: The "GABA Specificity Triangulation"

Use this workflow to prove your effect is GABA-A mediated and not an off-target artifact.[1]

GroupTreatmentExpected Outcome (If GABA-A Mediated)Expected Outcome (If Off-Target/TAUT)
1 Vehicle ControlBaselineBaseline
2 IAA (10 µM) Effect Observed No Effect (Dose too low for TAUT)
3 IAA (10 µM) + Bicuculline (10 µM) Effect Blocked Effect Persists
4 IAA (10 µM) + TPMPA (50 µM) Effect Unchanged (or slightly enhanced)Effect Unchanged

Data Interpretation:

  • If Group 3 shows the same effect as Group 2, your mechanism is NOT GABA-A mediated.[1] Consider Imidazoline receptors or non-receptor metabolic effects.[1]

  • If Group 4 shows significantly less effect than Group 2, your tissue relies on GABA-C receptors, which IAA is antagonizing.[1]

Frequently Asked Questions (FAQs)

Q: Can I use IAA to study histamine metabolism? A: Yes, but with caution. IAA is a downstream metabolite of histamine via the diamine oxidase (DAO) pathway (periphery) or oxidative deamination (brain). If you inhibit Histamine Methyltransferase (HMT), histamine is shunted toward IAA production.[6][7] Consequently, "histamine" effects observed under HMT inhibition may actually be due to elevated IAA activating GABA-A receptors.[1] Always control for this by using a GABA-A antagonist.[1]

Q: How does IAA compare to Muscimol? A: Muscimol is a full agonist with higher affinity and specificity for GABA-A. IAA is a partial agonist.[1] Use IAA when you want to study sub-maximal receptor activation or when studying the specific physiological role of this endogenous metabolite. For pure receptor mapping, Muscimol is generally cleaner.[1]

Q: Is IAA light sensitive? A: Yes. Imidazole rings can be susceptible to photo-oxidation over time.[1] Store solid powder and solutions in amber vials or wrapped in foil.

References

  • GABA-A/C Pharmacology: Tunnicliff, G. (1998).[1][8] Pharmacology and function of imidazole 4-acetic acid in brain. General Pharmacology: The Vascular System, 31(4), 503-509.[1] Link

  • Taurine Transporter Interaction: Al-Khawaja, A., et al. (2017).[1][3] Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells.[1][3] European Journal of Pharmaceutical Sciences, 106, 298-305.[1] Link

  • Histamine Metabolism Shunt: Prell, G. D., et al. (1997).[1] Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors.[6][7] Journal of Neurochemistry, 68(1), 142-151.[1] Link

  • Chemical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96215, Imidazoleacetic acid.[1][2] Link

Potential for Imidazole-4-acetic acid hydrochloride to chelate metal ions.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online | Topic: Metal Coordination Chemistry & Experimental Troubleshooting

Technical Overview & Coordination Mechanics

Imidazole-4-acetic acid hydrochloride (IAA-HCl) is a biologically significant ligand often utilized to model histidine-metal interactions or to synthesize metal-organic frameworks (MOFs). Unlike simple imidazole, IAA possesses a dual-donor system: the imidazole nitrogen (N3) and the carboxylate oxygen .

Ligand Profile
ParameterValueImplications for Chelation
Molecular Weight 162.57 g/mol (HCl salt)Must account for HCl counter-ion in stoichiometry calculations.
pKa1 (Carboxyl) ~2.0 – 3.6At pH > 4.0, this group is deprotonated (

) and ready to bind.
pKa2 (Imidazolium) ~6.8 – 7.1CRITICAL: Below pH 6.5, the imidazole ring is protonated (

) and cannot bind metals .
Solubility >100 mg/mL (Water)Highly soluble, but acidic upon dissolution due to HCl.
The Chelation Mechanism

IAA acts primarily as a bidentate ligand . Upon deprotonation, it forms a chelate ring with transition metals (M) involving:

  • Coordination: The unprotonated N3 of the imidazole ring.

  • Chelation: The carboxylate oxygen.

  • Geometry: This typically forms a 6-membered chelate ring, though bridging modes (connecting two metal centers) are common in solid-state synthesis (MOFs).

Stability Order (Irving-Williams Series):



Expect the strongest binding and most distinct spectral shifts with Copper(II).

Critical Experimental Parameters

A. The pH "Sweet Spot"

The most common failure mode is pH mismanagement.

  • As Supplied (IAA-HCl): Dissolving the hydrochloride salt in water yields a pH of ~2.0–3.0. No chelation occurs here because the imidazole nitrogen is protonated (

    
    ).
    
  • Target pH: You must adjust the pH to 7.0–7.4 .

  • Risk Zone: At pH > 8.0, transition metals (especially Cu and Fe) form insoluble hydroxides (

    
    ) unless the ligand excess is high.
    
B. Buffer Incompatibility

Avoid buffers that compete for metal ions.

  • FORBIDDEN: Phosphate (precipitates metal phosphates), Citrate (strong chelator, strips metal from IAA).

  • RECOMMENDED: HEPES, MOPS, or MES (Good's buffers with weak metal affinity).

Troubleshooting Guide (Q&A)

Scenario 1: Precipitation Issues

Q: "I mixed 10 mM IAA-HCl with 10 mM Copper(II) Sulfate, but the solution turned cloudy/precipitated immediately. Why?"

A: This is likely a stoichiometry or pH timing error .

  • The Cause: If you adjusted the pH of the metal solution before adding the ligand, you formed Copper Hydroxide (

    
    ). Alternatively, if you mixed them at 1:1 ratio at neutral pH, the complex might be neutral and less soluble, or residual hydroxide formed.
    
  • The Fix:

    • Step 1: Dissolve IAA-HCl first.

    • Step 2: Add the Metal salt to the acidic IAA solution.

    • Step 3: Slowly raise the pH with NaOH. The ligand will protect the metal from hydroxide precipitation as the pH rises.

    • Step 4: Ensure a Ligand:Metal ratio of at least 2:1 . IAA often forms

      
       complexes; a 1:1 ratio leaves free metal susceptible to hydrolysis.
      
Scenario 2: No Binding Signal

Q: "I am monitoring UV-Vis absorbance, but I see no shift in the lambda-max when I add Zinc to my IAA solution."

A: Zinc(


) is silent in standard UV-Vis (no d-d transitions). However, if using Copper or Cobalt and seeing no shift:
  • Check pH: Is your pH < 6.0? If yes, the imidazole is protonated (

    
    ) and repelling the metal. You are observing free metal ions.[1]
    
  • Check Counter-ions: Chloride from the IAA-HCl salt is a weak ligand but can interfere at very high concentrations. Ensure you have neutralized the HCl.

Scenario 3: Crystallization Failure

Q: "I am trying to grow crystals of the IAA-Cu complex for X-ray diffraction, but I only get powder."

A: IAA tends to form polymeric networks (bridging) rather than discrete molecules in solid state.

  • The Fix: Try "Slow Diffusion." Layer an aqueous solution of IAA (pH adjusted to 7.0) over a denser solution of the metal salt, or use an H-tube.

  • Solvent: Introduce methanol or ethanol (up to 20%) to disrupt hydration spheres, but watch for sudden precipitation.

Visualization: Logic & Pathways

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose experimental failures immediately.

TroubleshootingIAA Start Start: Experiment Failed Issue Identify Symptom Start->Issue Precip Precipitation/Cloudiness Issue->Precip NoSignal No Spectral Shift/Binding Issue->NoSignal CheckRatio Check L:M Ratio Precip->CheckRatio CheckPH Check pH NoSignal->CheckPH CheckBuffer Check Buffer CheckPH->CheckBuffer pH OK Sol_Hydroxide Cause: Metal Hydroxide Fix: Add Ligand BEFORE Base CheckPH->Sol_Hydroxide Base added fast Sol_Proton Cause: pH < 6.5 Fix: Raise pH to > 7.0 CheckPH->Sol_Proton pH < 6.5 CheckRatio->CheckPH Ratio OK Sol_Ratio Cause: 1:1 Stoichiometry Fix: Increase to 2:1 or 10:1 CheckRatio->Sol_Ratio Ratio < 2:1 Sol_Compete Cause: Phosphate Buffer Fix: Switch to HEPES/MOPS CheckBuffer->Sol_Compete Using PBS

Caption: Diagnostic flow for identifying common failure modes in IAA-Metal chelation experiments.

Figure 2: Coordination Species Workflow

The chemical evolution of the system during preparation.

SpeciesEvolution Step1 1. Dissolution (pH ~3.0) Species1 IAA (zwitterion) ImH+ / COO- Step1->Species1 Step2 2. Metal Addition (Acidic) Species1->Step2 Species2 Free Metal (M2+) + Protonated Ligand Step2->Species2 Step3 3. Base Titration (pH -> 7.4) Species2->Step3 NaOH Species3 Active Chelation [M(IAA)2] Step3->Species3

Caption: Step-by-step evolution of chemical species required to achieve stable chelation.

Standard Operating Protocol: Potentiometric Titration

Use this protocol to determine stability constants (


) or validate binding.

Objective: Determine the precise pH range where IAA binds your specific metal ion.

Reagents:

  • IAA-HCl (10 mM stock in Ultra-pure water).

  • Metal Salt (

    
     or 
    
    
    
    , 10 mM stock).
  • Standardized NaOH (0.1 M).

  • Ionic Strength Adjuster:

    
     (0.1 M).
    

Procedure:

  • Setup: In a thermostated vessel (25°C), add 40 mL of 0.1 M

    
    .
    
  • Ligand Baseline: Add 1.0 mL of IAA-HCl stock (Final conc ~0.25 mM).

  • Acidification: Ensure starting pH is < 3.0 (The HCl in the salt usually ensures this; if not, add trace HCl).

  • Titration 1 (Ligand only): Titrate with NaOH in 5 µL increments. Record pH vs. Volume. This determines exact pKa values.

  • Titration 2 (Complex): Repeat steps 1-3. Add 0.5 mL Metal stock (2:1 Ligand:Metal ratio).

  • Analysis: Titrate with NaOH.

    • Observation: A divergence in the titration curve of (Ligand + Metal) compared to (Ligand only) indicates proton displacement due to chelation.

    • Calculation: Use Hyperquad or similar software to fit the curve and extract stability constants.

References

  • PubChem. Imidazole-4-acetic acid hydrochloride (Compound).[2] National Library of Medicine. Available at: [Link]

  • Deng, H., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems.[3][4] CrystEngComm, 18, 6543-6565.[3] (Discusses coordination modes of imidazole derivatives). Available at: [Link]

  • Abdel-Rahman, L.H., et al. (2015).[2] Potentiometric and Thermodynamic Studies of Binary and Ternary Transition Metal(II) Complexes of Imidazole-4-acetic Acid. ResearchGate. (Primary source for stability constant methodologies). Available at: [Link]

  • Li, P., & Merz, K.M. (2024). Simulating Metal-Imidazole Complexes. Journal of Chemical Theory and Computation. (Modeling parameters for imidazole-metal binding). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Imidazole-4-acetic Acid Hydrochloride and Other GABA Agonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Imidazole-4-acetic acid hydrochloride (I4AA) with other prominent GABA receptor agonists, namely muscimol, gaboxadol, and baclofen. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines detailed experimental protocols for comparative analysis, and offers insights into the distinct pharmacological profiles of these compounds.

Introduction: The Complex Landscape of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Its actions are mediated through two main classes of receptors: the ionotropic GABAA and GABAC receptors, and the metabotropic GABAB receptors. Agonists of these receptors are of significant interest for their therapeutic potential in a range of neurological and psychiatric disorders, including epilepsy, anxiety, sleep disorders, and spasticity.

Imidazole-4-acetic acid (I4AA), an endogenous metabolite of histamine, has emerged as a unique modulator of the GABAergic system.[1] Unlike many synthetic GABA agonists, I4AA is a naturally occurring molecule in the brain.[2] This guide will dissect the pharmacological nuances of I4AA in relation to classic and novel GABA agonists, providing a framework for informed experimental design and drug discovery efforts.

The Agonists: A Comparative Overview

A fundamental aspect of comparing GABA agonists is understanding their selectivity and functional activity at different GABA receptor subtypes. The following table summarizes the key pharmacological properties of I4AA and its comparators.

CompoundPrimary Target(s)Functional ActivityKey Distinguishing Features
Imidazole-4-acetic acid HCl GABAA receptors, GABAC receptorsGABAA partial agonist; GABAC antagonist or weak partial agonist[2]Endogenous metabolite of histamine; readily crosses the blood-brain barrier.[3]
Muscimol GABAA receptorsPotent, full agonist[4]Prototypical GABAA agonist, derived from Amanita muscaria.
Gaboxadol (THIP) Extrasynaptic δ-containing GABAA receptorsSelective agonist[5]Preferentially targets extrasynaptic receptors involved in tonic inhibition.
Baclofen GABAB receptorsAgonistSelective for the metabotropic GABAB receptor, inducing distinct downstream signaling.

Mechanism of Action: Beyond Simple Agonism

The interaction of these agonists with their respective GABA receptors initiates distinct signaling cascades. Understanding these pathways is critical for predicting their physiological and therapeutic effects.

GABAA Receptor Agonism: I4AA, Muscimol, and Gaboxadol

GABAA receptors are ligand-gated ion channels that, upon activation, conduct chloride ions (Cl-) into the neuron, leading to hyperpolarization and inhibition of neuronal firing.

GABAA_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist GABAA Agonist (I4AA, Muscimol, Gaboxadol) GABAA_R GABAA Receptor Agonist->GABAA_R Binds to orthosteric site Cl_channel Chloride Channel Opening GABAA_R->Cl_channel Conformational change Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

GABAA receptor signaling pathway.

While all three compounds act on GABAA receptors, their effects differ significantly:

  • Muscimol is a potent, non-selective full agonist, meaning it robustly activates most GABAA receptor subtypes.[4]

  • Gaboxadol exhibits selectivity for extrasynaptic GABAA receptors containing the δ subunit.[5] These receptors mediate a form of persistent, or "tonic," inhibition, which is distinct from the transient, "phasic," inhibition mediated by synaptic GABAA receptors.

  • Imidazole-4-acetic acid acts as a partial agonist at GABAA receptors, meaning it produces a submaximal response compared to a full agonist like GABA or muscimol.[2] This property can be advantageous, as it may offer a wider therapeutic window with a reduced risk of side effects such as excessive sedation or motor impairment.

GABAC Receptor Antagonism of I4AA

Interestingly, I4AA also displays antagonistic or weakly agonistic properties at GABAC receptors.[2][6] These receptors, primarily found in the retina, are also chloride channels but have a distinct pharmacology from GABAA receptors. This dual activity of I4AA at different GABA receptor subtypes highlights its complex pharmacological profile.

GABAB Receptor Agonism: The Case of Baclofen

Baclofen's mechanism is fundamentally different from that of the GABAA agonists. It targets GABAB receptors, which are G-protein coupled receptors (GPCRs).

GABAB_Pathway cluster_EC_B Extracellular Space cluster_Membrane_B Cell Membrane cluster_IC_B Intracellular Space Baclofen Baclofen GABAB_R GABAB Receptor Baclofen->GABAB_R Binds G_protein G-protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel Activation G_protein->K_channel Activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization_B Hyperpolarization K_channel->Hyperpolarization_B K+ efflux

GABAB receptor signaling pathway.

Activation of GABAB receptors by baclofen leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. These downstream effects result in a slow and prolonged hyperpolarization of the neuron.

Quantitative Comparison: Binding Affinities and Functional Potencies

A direct comparison of the binding affinities (Ki) and functional potencies (EC50/IC50) of these agonists is essential for understanding their relative strengths and selectivities. However, it is crucial to note that these values can vary significantly depending on the experimental conditions, such as the receptor subtype, cell type, and assay used.

CompoundReceptor/TargetKi (nM)EC50/IC50 (nM)Reference
Imidazole-4-acetic acid Taurine Transporter (TAUT)658,600-[7]
Muscimol GABAA (α1β3γ2)-130[8]
Gaboxadol GABAA (α4β3δ)-13,000[3]
Baclofen GABAB-Varies by assay-

Pharmacokinetic Profiles: A Critical Consideration for In Vivo Studies

The therapeutic efficacy of a GABA agonist is not solely determined by its receptor affinity and potency but also by its pharmacokinetic properties.

CompoundBioavailabilityBlood-Brain Barrier PenetrationHalf-lifeMetabolism
Imidazole-4-acetic acid HCl Orally active[3]Readily crosses[3]-Metabolite of histamine[3]
Muscimol -Crosses--
Gaboxadol (THIP) HighReadily crosses1.5-2 hoursPrimarily excreted unchanged
Baclofen Well-absorbedCrosses3-4 hoursMinimally metabolized

I4AA's ability to readily cross the blood-brain barrier is a significant advantage over the endogenous neurotransmitter GABA, which does not effectively penetrate the CNS from the periphery.

Experimental Protocols for Comparative Analysis

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to compare the performance of I4AA with other GABA agonists.

Radioligand Binding Assay: Determining Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for GABAA receptors using [3H]GABA as the radioligand.

Workflow:

Binding_Assay Prep 1. Prepare Brain Membrane Homogenate Incubate 2. Incubate Membranes with [3H]GABA and Test Compound Prep->Incubate Filter 3. Separate Bound and Free Radioligand (Rapid Filtration) Incubate->Filter Count 4. Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze 5. Data Analysis (IC50 and Ki determination) Count->Analyze

Radioligand binding assay workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer at a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer or unlabeled GABA (for non-specific binding) or test compound (I4AA, muscimol, etc.) at various concentrations.

      • 50 µL of [3H]GABA (final concentration ~5 nM).

      • 150 µL of the membrane preparation.

    • Incubate at 4°C for 20 minutes.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]GABA binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Assessing Functional Potency

Whole-cell patch-clamp recording is the gold standard for assessing the functional effects of GABA agonists on neuronal activity. This protocol describes how to measure the currents evoked by these compounds in cultured neurons.

Workflow:

Patch_Clamp Culture 1. Culture Primary Neurons or Cell Lines Expressing GABA Receptors Patch 2. Obtain Whole-Cell Patch-Clamp Configuration Culture->Patch Apply 3. Apply Agonists at Varying Concentrations Patch->Apply Record 4. Record Membrane Currents Apply->Record Analyze_EC 5. Data Analysis (EC50 determination) Record->Analyze_EC

Whole-cell patch-clamp workflow.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture primary hippocampal or cortical neurons, or a suitable cell line (e.g., HEK293 cells) stably expressing the GABAA receptor subtype of interest.

    • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup:

    • Prepare the external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4) and internal pipette solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Mount the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

  • Whole-Cell Recording:

    • Using a micromanipulator, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at -60 mV.

  • Drug Application:

    • Prepare stock solutions of I4AA, muscimol, gaboxadol, and GABA.

    • Dilute the agonists to a range of concentrations in the external solution.

    • Apply the different concentrations of each agonist to the patched cell using a rapid perfusion system.

  • Data Acquisition and Analysis:

    • Record the agonist-evoked currents using an appropriate amplifier and data acquisition software.

    • Measure the peak amplitude of the current at each agonist concentration.

    • Normalize the responses to the maximal response evoked by a saturating concentration of GABA.

    • Plot the normalized current amplitude against the logarithm of the agonist concentration and fit the data with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill slope.

In Vivo Behavioral Assays: Translating Molecular Effects to Systemic Responses

To understand the physiological consequences of GABA receptor modulation, in vivo behavioral assays in rodent models are indispensable.

Locomotor Activity Assessment

This assay is used to evaluate the sedative or stimulant effects of the compounds.

Protocol:

  • Habituate mice or rats to the open-field arena for 30 minutes.

  • Administer the test compound (I4AA, muscimol, gaboxadol, or vehicle) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Immediately place the animal back into the open-field arena.

  • Record locomotor activity (distance traveled, rearing frequency, etc.) for 60-120 minutes using an automated tracking system.

  • Compare the activity levels between the different treatment groups. A decrease in locomotor activity is indicative of a sedative effect.

Anxiolytic Activity Assessment (Elevated Plus Maze)

The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents.

Protocol:

  • The apparatus consists of two open arms and two closed arms elevated from the floor.

  • Administer the test compound or vehicle 30 minutes prior to testing.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in and the number of entries into the open and closed arms.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion and Future Directions

Imidazole-4-acetic acid hydrochloride presents a compelling profile as a modulator of the GABAergic system. Its endogenous nature, ability to cross the blood-brain barrier, and its distinct partial agonist activity at GABAA receptors, coupled with its effects at GABAC receptors, differentiate it from other GABA agonists.

While muscimol remains a valuable tool as a potent, non-selective GABAA agonist, and gaboxadol offers insights into the role of extrasynaptic GABAA receptors, I4AA's unique pharmacology warrants further investigation. Baclofen, with its selective action on GABAB receptors, serves as an important comparator to delineate the distinct physiological roles of the different GABA receptor systems.

Future research should focus on elucidating the precise binding affinities and functional potencies of I4AA at various GABAA and GABAC receptor subtypes. Head-to-head in vivo comparative studies are also crucial to fully understand the therapeutic potential and side-effect profiles of these compounds. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will undoubtedly contribute to a deeper understanding of GABAergic neurotransmission and the development of novel therapeutics for a host of neurological and psychiatric disorders.

References

  • Jensen, K., et al. (2017). Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells. European Journal of Pharmaceutical Sciences, 101, 16-24. [Link]

  • Preuss, T., et al. (2022). Imidazoleacetic acid-ribotide in the rodent striatum: a putative neurochemical link between motor and autonomic deficits in Parkinson's disease. Journal of Neurochemistry, 180(5), 654-666. [Link]

  • Prell, G. D., et al. (1995). Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine. Journal of Neurochemistry, 65(2), 818-826. [Link]

  • Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain. Progress in Neuro-psychopharmacology & Biological Psychiatry, 22(6), 885-896. [Link]

  • Wikstrom, H., et al. (2022). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. Nutrients, 14(23), 5019. [Link]

  • El-Sisi, A. E., et al. (2022). Miconazole Mitigates Acetic Acid-Induced Experimental Colitis in Rats: Insight into Inflammation, Oxidative Stress and Keap1/Nrf-2 Signaling Crosstalk. Pharmaceuticals, 15(2), 227. [Link]

  • Marcus, R. J., et al. (1971). Neuropharmacological studies of imidazole-4-acetic acid actions in the mouse and rat. Neuropharmacology, 10(2), 203-215. [Link]

  • Lippa, A., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 27(19), 6527. [Link]

  • Lee, S., et al. (2024). Comparative Analysis of the Sedative and Hypnotic Effects among Various Parts of Zizyphus spinosus Hu and Their Chemical Analysis. Molecules, 29(7), 1475. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.7. [Link]

  • Harris, R. A., & Allan, A. M. (1989). Differences among effects of sedative-hypnotic drugs on GABA-mediated chloride flux: quench flow studies. Pharmacology, Biochemistry and Behavior, 34(4), 747-752. [Link]

  • Mrsulja, B. B., et al. (1980). The effects of imidazole-4-acetic acid upon the energy metabolism of normoxic and hypoxic rat brain. Brain Research, 190(2), 469-480. [Link]

  • protocols.io. (2023). Whole-cell patch-clamping of cultured human neurons. Retrieved from [Link]

  • Schulze, C., & Rauf, A. (2000). Muscimol and N,N-dimethylmuscimol: From a GABA Agonist to a Glycine Antagonist. Journal of Molecular Modeling, 6(1), 117-127. [Link]

  • Cline, H. T. (2003). Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. Cold Spring Harbor Protocols, 2007(1), pdb.prot4663. [Link]

  • ResearchGate. (n.d.). Blood-brain barrier (BBB) permeability parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). The hypnotic effects of GABA A and αλπηα 2 adrenoceptor agonists... Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj). Retrieved from [Link]

  • SAGE Journals. (2023). Interference of Seizure Disorders on Motor Functions, Coordination and Balance in Wistar Rats. Retrieved from [Link]

  • Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8590-8604. [Link]

  • Lund, L. M., et al. (2010). Gaboxadol -- a different hypnotic profile with no tolerance to sleep EEG and sedative effects after repeated daily dosing. European Journal of Pharmacology, 644(1-3), 88-96. [Link]

  • Naidoo, V., et al. (2021). Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study. Molecules, 26(11), 3178. [Link]

  • Frontiers in Behavioral Neuroscience. (2018). Anxiolytic Treatment Impairs Helping Behavior in Rats. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • PLOS ONE. (2020). Purified IgG from aquaporin-4 neuromyelitis optica spectrum disorder patients alters blood-brain barrier permeability. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Hypnotic effects of each Z-drug reported in representative, comparable,... Retrieved from [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Gee, K. W., & Yamamura, H. I. (1987). Ro 15-4513 Binding to GABAA Receptors: Subunit Composition Determines Ligand Efficacy. European Journal of Pharmacology, 144(2), 243-247. [Link]

  • Emamghoreishi, M., et al. (2005). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 4(4), 231-236. [Link]

  • S-A. SLIMANI, et al. (2001). Study of a GABAC receptor antagonist on sleep-waking behavior in rats. Psychopharmacology, 156(4), 451-455. [Link]

  • Ghit, A., et al. (2021). GABA Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Raiteri, L., et al. (2010). The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice. Pharmacological Research, 61(6), 547-552. [Link]

Sources

Imidazole-4-acetic Acid Hydrochloride vs. Muscimol: A Comparative Guide for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

For researchers navigating the complexities of the GABAergic system, the choice of a chemical probe is paramount. The selection between a full agonist like muscimol and a partial agonist such as Imidazole-4-acetic acid (IAA) can fundamentally alter experimental outcomes and their interpretation. This guide provides a detailed, data-supported comparison of these two critical research compounds, moving beyond surface-level descriptions to explore the nuances of their mechanisms, receptor interactions, and practical applications.

Introduction: Two Distinct Modulators of the Brain's Primary Inhibitory System

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature central nervous system (CNS), critical for maintaining the balance between neuronal excitation and inhibition.[1][2][3] Dysregulation in GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making its receptors a key target for therapeutic development and fundamental research.[3]

Muscimol , a psychoactive isoxazole alkaloid derived from the Amanita muscaria mushroom, is a classic and potent tool in neuroscience.[4][5] Structurally similar to GABA, it readily crosses the blood-brain barrier and acts as a powerful, direct agonist at GABAA receptors.[4][6] Its robust and widespread inhibitory effects have made it a go-to compound for studies requiring the functional inactivation of specific brain regions.[6][7]

Imidazole-4-acetic acid (IAA) , on the other hand, is an endogenous metabolite of histamine.[8][9] While also capable of crossing the blood-brain barrier and acting on GABAA receptors, its pharmacological profile is significantly more complex.[8] It behaves as a partial agonist, meaning it elicits a submaximal response compared to a full agonist like GABA or muscimol.[8][9] This property, combined with interactions at other receptor sites, offers a more nuanced tool for modulating GABAergic tone.[8][9] This guide will dissect these differences to inform rational experimental design.

Mechanism of Action and Receptor Pharmacology: A Tale of Two Agonists

The primary distinction between muscimol and IAA lies in their efficacy at the GABAA receptor, an ionotropic receptor that forms a chloride ion channel.[1] Agonist binding to the GABAA receptor opens this channel, leading to an influx of chloride (Cl⁻) ions, which hyperpolarizes the neuron and decreases its excitability.[1][7]

Muscimol: The Potent Full Agonist

Muscimol is a potent, high-affinity full agonist at the GABA binding site (orthosteric site) on the GABAA receptor complex.[4][10] Unlike allosteric modulators such as benzodiazepines or barbiturates, which bind to different sites to enhance GABA's effect, muscimol directly mimics GABA to activate the receptor.[4]

Its action is generally considered non-selective across many GABAA receptor subunit compositions.[4][11] However, compelling evidence reveals that muscimol acts as a superagonist with exceptionally high affinity for extrasynaptic GABAA receptors containing the δ (delta) subunit, such as α4βδ and α6βδ subtypes.[4][12][13][14] These receptors are often responsible for mediating tonic inhibition, a persistent form of inhibition that regulates overall neuronal excitability. The binding affinity (KD) of muscimol for these δ-containing receptors is in the low nanomolar range (~1-2 nM), highlighting its profound potency at these specific receptor populations.[12][14]

Imidazole-4-acetic Acid: The Nuanced Partial Agonist

Imidazole-4-acetic acid hydrochloride (the salt form of IAA) acts as a partial agonist at GABAA receptors.[8][9] This means that even at saturating concentrations, it produces a response that is lower than that of a full agonist. Its efficacy (Emax) varies depending on the specific subunit composition of the GABAA receptor, ranging from 24% to 72% of the maximal response to GABA.[8] This functional selectivity can be a powerful experimental tool for dissecting the roles of different receptor subtypes.

Furthermore, IAA's pharmacology is broader than that of muscimol:

  • GABAA-ρ Receptors: It acts as an antagonist or weak partial agonist at GABAA-ρ (formerly GABAC) receptors, which are densely expressed in the retina.[8][9][15]

  • Imidazoline I1 Receptors: IAA is also a ligand for imidazoline I1 receptors, although its affinity is relatively low.[8][9] These receptors are involved in regulating blood pressure.

  • Taurine Transporter (TAUT): Recent studies have shown that IAA can inhibit the taurine transporter, presenting a new avenue for its research applications, particularly in retinal studies.[16]

Unlike muscimol, IAA is not a significant inhibitor of GABA reuptake.[8]

Visualizing the Core Mechanism: GABAA Receptor Signaling

The following diagram illustrates the fundamental signaling pathway activated by both muscimol and IAA at the GABAA receptor, resulting in neuronal inhibition.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Ligand-gated Cl- channel) Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization Cl- Influx Inhibition Decreased Neuronal Excitability / Inhibition Hyperpolarization->Inhibition Agonist Agonist (Muscimol or IAA) Agonist->GABA_R Binds to orthosteric site

Caption: Agonist binding to the GABA-A receptor opens the chloride channel, leading to hyperpolarization and neuronal inhibition.

Quantitative Pharmacological Comparison

The objective differences in the pharmacological profiles of muscimol and IAA are best summarized by their quantitative parameters. This data is crucial for determining appropriate experimental concentrations and interpreting results.

ParameterMuscimolImidazole-4-acetic acid (IAA)Rationale for Comparison
Receptor Target GABAA ReceptorsGABAA, GABAA-ρ, Imidazoline I1Highlights IAA's broader pharmacological profile.
GABAA Efficacy Full Agonist / SuperagonistPartial AgonistThe core functional difference; determines maximal inhibitory effect.
Emax (relative to GABA) ~100% (up to 140% at α4β3δ)[4]24% - 72% (subunit dependent)[8]Quantifies the full versus partial agonist activity.
Binding Affinity (KD) High; ~1-2 nM at δ-containing receptors[12][14]Potent displacement of [3H]GABA[9]Indicates the concentration range for receptor occupancy. Muscimol shows exceptionally high affinity for specific subtypes.
Primary In Vivo Effect Sedation, ataxia, hallucinogenic[4]Hypnotic state, often with seizures in animals[8][9]Demonstrates the different whole-organism responses to full vs. partial agonism.
Blood-Brain Barrier Readily crosses[4][6]Readily crosses[8]Confirms both are centrally active and suitable for in vivo CNS studies.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the methodologies used to characterize these compounds must be robust. Below are detailed, self-validating protocols for key experiments.

Protocol: Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound (e.g., IAA) by measuring its ability to displace a known radioligand (e.g., [³H]muscimol) from its receptor.

Objective: To determine the binding affinity of a test compound for GABAA receptors in rodent brain homogenates.

Causality: The principle is competition. A higher affinity test compound will displace the radioligand at a lower concentration. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Measurement cluster_analysis 4. Data Analysis A1 Homogenize brain tissue (e.g., cortex, cerebellum) in ice-cold buffer A2 Centrifuge and resuspend to prepare membrane fraction A1->A2 A3 Determine protein concentration (e.g., Bradford assay) A2->A3 B1 Incubate membranes with: - [3H]Muscimol (fixed concentration) - Test Compound (varying concentrations) - Buffer A3->B1 C1 Rapidly filter mixture through GF/B filters to separate bound and free radioligand B1->C1 B2 Include 'Total Binding' tubes (no test compound) B2->C1 B3 Include 'Non-Specific Binding' tubes ([3H]Muscimol + excess unlabeled GABA) B3->C1 C2 Wash filters with ice-cold buffer C1->C2 C3 Measure radioactivity on filters using liquid scintillation counting C2->C3 D1 Calculate Specific Binding: Total - Non-Specific C3->D1 D2 Plot % Specific Binding vs. log[Test Compound] D1->D2 D3 Determine IC50 from curve D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay to determine compound affinity for GABA-A receptors.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., whole forebrain) on ice.

    • Homogenize the tissue in ice-cold assay buffer (e.g., 10 mM potassium phosphate, 100 mM potassium chloride, pH 7.5).[10]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of microcentrifuge tubes, add the following in a total volume of 1 mL:

      • Total Binding: 50 µg of membrane protein, a fixed concentration of [³H]muscimol (e.g., 5 nM), and assay buffer.[10][12]

      • Non-Specific Binding (NSB): 50 µg of membrane protein, the same concentration of [³H]muscimol, and a saturating concentration of unlabeled GABA (e.g., 1 mM) to displace all specific binding.[10]

      • Test Compound: 50 µg of membrane protein, the same concentration of [³H]muscimol, and varying concentrations of the test compound (e.g., Imidazole-4-acetic acid).

    • Incubate all tubes for a defined period (e.g., 60 minutes) on ice to reach equilibrium.[10]

  • Termination and Scintillation Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

    • Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each tube: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • For the test compound tubes, express the specific binding as a percentage of the control specific binding (tubes with no test compound).

    • Plot the % Specific Binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol: Open Field Test for Locomotor Activity

This behavioral assay assesses general locomotor activity, exploration, and anxiety-like behavior in rodents. It is useful for evaluating the sedative or ataxic effects of GABAergic compounds.

Objective: To quantify the effect of muscimol or IAA on spontaneous locomotor activity and exploratory behavior in mice.

Causality: Potent GABAA agonists like muscimol are expected to decrease locomotor activity (distance traveled, movement speed) and potentially alter exploratory patterns due to their sedative and anxiolytic effects.[5][11] This protocol provides a system to quantify these behavioral changes.

Behavioral_Workflow cluster_setup 1. Setup & Acclimation cluster_dosing 2. Dosing cluster_test 3. Behavioral Test cluster_analysis 4. Data Analysis A1 Acclimate mice to the testing room for ≥ 60 min A2 Prepare drug solutions (Muscimol, IAA, Vehicle) A1->A2 A3 Clean open field arena (e.g., 50x50 cm box) with 70% ethanol A2->A3 C1 After a set pre-treatment time (e.g., 30 min), place mouse in the center of the arena A3->C1 B1 Randomly assign mice to treatment groups B2 Administer compound via intraperitoneal (i.p.) injection (e.g., 0.75 mg/kg muscimol) B1->B2 B2->C1 C2 Record behavior for a fixed duration (e.g., 5-10 min) using an overhead video camera C1->C2 D1 Use video tracking software (e.g., EthoVision) to analyze recordings C2->D1 D2 Quantify parameters: - Total distance traveled - Time spent in center vs. periphery - Rearing frequency D1->D2 D3 Statistically compare treatment groups (e.g., ANOVA) D2->D3

Caption: Workflow for an open field behavioral test to assess the effects of GABAergic compounds on locomotor activity.

Step-by-Step Methodology:

  • Animal and Environment Preparation:

    • Use adult male mice (e.g., C57BL/6) and house them under standard conditions with a 12-hour light/dark cycle.

    • On the day of testing, transport the mice to the behavioral testing room and allow them to acclimate for at least 60 minutes before any procedures begin.

    • The open field arena (e.g., a 50 x 50 x 50 cm box) should be made of a non-porous material and cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.[11]

  • Drug Administration:

    • Prepare fresh solutions of muscimol, Imidazole-4-acetic acid hydrochloride, and a vehicle control (e.g., sterile saline) on the day of the experiment.

    • Randomly assign animals to treatment groups.

    • Administer the designated treatment via intraperitoneal (i.p.) injection at a specific dose (e.g., 0.75 mg/kg for muscimol).[11] Record the time of injection for each animal.

  • Behavioral Testing:

    • After a predetermined pre-treatment interval (e.g., 30 minutes post-injection), gently place a mouse into the center of the open field arena.[11]

    • Immediately begin recording the session using an overhead video camera connected to a computer with tracking software (e.g., Noldus EthoVision).[11]

    • Allow the mouse to explore the arena freely for a set duration (e.g., 5 minutes).[11]

    • After the session, return the mouse to its home cage. Clean the arena thoroughly before testing the next animal.

  • Data Analysis:

    • Use the video tracking software to automatically analyze the recordings.

    • Key parameters to quantify include:

      • Total Distance Traveled (cm): A primary measure of overall locomotor activity.

      • Time Spent in Center Zone (s): A measure of anxiety-like behavior (thigmotaxis); less time in the center suggests higher anxiety.

      • Rearing Frequency: The number of times the animal stands on its hind legs, an indicator of exploratory behavior.

    • Compare the data between treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to determine if the drug had a significant effect on behavior.

Conclusion: Selecting the Right Tool for the Job

The choice between Imidazole-4-acetic acid hydrochloride and muscimol is a critical decision that hinges on the specific research question.

Choose Muscimol when:

  • The goal is to achieve potent, widespread, and profound neuronal inhibition.

  • The experiment involves the temporary and reversible inactivation of a specific brain region to study its function.

  • The research focuses on the role of high-affinity, δ-subunit-containing extrasynaptic GABAA receptors.

Choose Imidazole-4-acetic acid hydrochloride when:

  • A more subtle or nuanced modulation of the GABAergic system is required.

  • The experimental design benefits from a partial agonist that will not elicit the maximal possible GABAergic response.

  • The research aims to explore the differential roles of various GABAA receptor subtypes, given IAA's subunit-dependent efficacy.

  • Off-target effects at GABAA-ρ or imidazoline receptors are part of the investigative scope.

By understanding the distinct pharmacological profiles and leveraging the appropriate experimental protocols detailed in this guide, researchers can confidently select and utilize these compounds to generate precise, interpretable, and impactful data in the field of neuropharmacology.

References

  • Patsnap. (2025, July 4). How Is Muscimol Involved in Neurochemical Regulation?
  • Wikipedia. (n.d.). Muscimol. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Imidazoleacetic acid. Retrieved January 31, 2026, from [Link]

  • Luminita. (n.d.). How do Amanita Muscaria and Muscimol Affect the Brain. Retrieved January 31, 2026, from [Link]

  • Prell, G. D., & Green, J. P. (1986). Pharmacology and function of imidazole 4-acetic acid in brain. PubMed. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved January 31, 2026, from [Link]

  • Nielsen, A. L., et al. (2017). Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells. PubMed. [Link]

  • Mortensen, M., et al. (2019). Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors. PubMed Central. [Link]

  • Chandra, D., et al. (2009). Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. PubMed Central. [Link]

  • Chen, Z. W., et al. (2020). Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions. PubMed Central. [Link]

  • Wikipedia. (n.d.). GABA receptor. Retrieved January 31, 2026, from [Link]

  • Neuroscientifically Challenged. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

  • Karim, M. R. (2021). A Method to Quantify Drosophila Behavioral Activities Induced by GABAA Agonist Muscimol. Bio-protocol. [Link]

  • Tsoris, A. O., & Maroof, M. (2023). Physiology, GABA. StatPearls - NCBI Bookshelf. [Link]

  • Benkherouf, A., et al. (2019). Majority of high-affinity muscimol binding is δ subunit-dependent. ResearchGate. [Link]

  • Benkherouf, A., et al. (2019). Extrasynaptic δ-GABA A receptors are high affinity muscimol receptors. ResearchGate. [Link]

Sources

Validating the Effect of Imidazole-4-acetic Acid Hydrochloride on GABA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's activity at its putative target is a foundational element of preclinical research. This guide provides an in-depth, comparative framework for validating the effects of Imidazole-4-acetic acid hydrochloride (IAA-HCl) on γ-aminobutyric acid (GABA) receptors. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental design, ensuring a self-validating and robust dataset.

Imidazole-4-acetic acid (IAA), a metabolite of histamine, has been identified as a modulator of GABA receptors.[1][2] Specifically, it is recognized as a partial agonist at GABA-A receptors and an antagonist at GABA-C receptors.[3][4] The hydrochloride salt is frequently utilized in experimental settings, particularly noted for its competitive antagonism at GABA-C receptors.[5][6] This dual activity necessitates a multi-faceted validation approach to fully characterize its pharmacological profile. This guide will compare IAA-HCl's performance against well-established GABAergic ligands, providing the experimental context needed for clear data interpretation.

The GABAergic System: A Primer

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining balanced neuronal activity. Its effects are mediated by three main receptor classes:

  • GABA-A Receptors: These are ionotropic chloride channels. Agonist binding leads to chloride influx, hyperpolarizing the neuron and making it less likely to fire an action potential.[7] They are targets for benzodiazepines, barbiturates, and neurosteroids.

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs). Their activation leads to downstream signaling cascades that open potassium channels and inhibit calcium channels, resulting in a slower, prolonged inhibitory effect.[2][8][9]

  • GABA-C Receptors: Also ionotropic chloride channels (sometimes classified as GABA-A-rho), they are distinguished by their unique pharmacology, being insensitive to typical GABA-A modulators like bicuculline and benzodiazepines.[10][11]

The following diagram illustrates the primary signaling pathways for each receptor type.

GABA_Signaling cluster_A GABA-A / GABA-C Receptor (Ionotropic) cluster_B GABA-B Receptor (Metabotropic) GABA_A GABA-A or GABA-C Receptor Cl_Channel Cl- Channel (Integral) GABA_A->Cl_Channel Agonist Binding Hyperpolarization_A Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization_A Cl- Influx GABA_B GABA-B Receptor (GPCR) G_Protein Gαi/o Protein GABA_B->G_Protein Agonist Binding Effector Effectors G_Protein->Effector K_Channel ↑ K+ Channel Activity Effector->K_Channel Ca_Channel ↓ Ca2+ Channel Activity Effector->Ca_Channel AC ↓ Adenylyl Cyclase Effector->AC Hyperpolarization_B Hyperpolarization (Inhibition) K_Channel->Hyperpolarization_B K+ Efflux NT_Release ↓ Neurotransmitter Release Ca_Channel->NT_Release

Caption: Signaling pathways of GABA receptor subtypes.

Comparative Pharmacological Profile of IAA-HCl

To validate the activity of IAA-HCl, its effects must be benchmarked against compounds with well-defined mechanisms of action at each GABA receptor subtype.

CompoundPrimary TargetMechanism of Action
Imidazole-4-acetic acid HCl (IAA-HCl) GABA-A / GABA-C Partial Agonist / Antagonist
MuscimolGABA-APotent Agonist[3][12][13]
BicucullineGABA-ACompetitive Antagonist[14]
cis-4-Aminocrotonic acid (CACA)GABA-CAgonist / Partial Agonist[3][4]
TPMPAGABA-CCompetitive Antagonist[3]
BaclofenGABA-BAgonist[12][13]

Experimental Validation: A Multi-Tiered Approach

A comprehensive validation strategy involves a combination of in vitro and in vivo assays to probe the binding, function, and physiological effects of the test compound.

Tier 1: In Vitro Characterization - Binding and Function

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of IAA-HCl for GABA-A and GABA-C receptors by measuring its ability to displace a known radiolabeled ligand. This provides direct evidence of a physical interaction between the compound and the receptor.

  • Workflow Diagram:

    Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Prepare Brain Membrane Homogenate (e.g., rat cortex, cerebellum) Protein_Quant 2. Quantify Protein Concentration (e.g., BCA assay) Membrane_Prep->Protein_Quant Incubation 3. Incubate Membranes with: - Radioligand (e.g., [3H]muscimol) - IAA-HCl (or competitor) - Buffer Protein_Quant->Incubation Total_Binding Total Binding: Membrane + Radioligand Nonspecific_Binding Nonspecific Binding: Membrane + Radioligand + Excess Unlabeled Ligand Displacement Displacement: Membrane + Radioligand + IAA-HCl Filtration 4. Terminate Reaction by Rapid Filtration Incubation->Filtration Scintillation 5. Quantify Radioactivity (Liquid Scintillation Counting) Filtration->Scintillation Analysis 6. Calculate Specific Binding & Determine Ki for IAA-HCl Scintillation->Analysis

    Caption: Workflow for a competitive radioligand binding assay.
  • Detailed Protocol: GABA-A Receptor Binding Assay

    • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose). Perform differential centrifugation to isolate the crude synaptosomal membrane fraction. Wash the pellet multiple times by resuspension and centrifugation in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

    • Protein Quantification: Determine the protein concentration of the final membrane suspension using a standard method like the bicinchoninic acid (BCA) assay.

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Add buffer, a fixed concentration of [3H]muscimol (e.g., 2-5 nM), and membrane homogenate (50-100 µg protein).

      • Nonspecific Binding: Add buffer, [3H]muscimol, excess unlabeled GABA (e.g., 100 µM), and membrane homogenate.

      • Displacement Curve: Add buffer, [3H]muscimol, varying concentrations of IAA-HCl (e.g., 10^-10 to 10^-3 M), and membrane homogenate.

    • Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.

    • Termination: Rapidly harvest the membranes onto glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding (Total - Nonspecific). Plot the percentage of specific binding against the log concentration of IAA-HCl. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Electrophysiology (Patch-Clamp)

  • Objective: To functionally characterize the effect of IAA-HCl on GABA receptor-mediated ion currents. This assay determines whether the compound is an agonist, antagonist, or modulator and provides its potency (EC50 or IC50).

  • Detailed Protocol: Whole-Cell Voltage-Clamp on HEK293 Cells Expressing GABA-A Receptors

    • Cell Preparation: Culture HEK293 cells stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) on glass coverslips.

    • Recording Setup: Place a coverslip in the recording chamber of an inverted microscope and perfuse with extracellular solution (ECS).

    • Pipette Preparation: Pull glass micropipettes to a resistance of 3-6 MΩ and fill with intracellular solution (ICS) containing a high chloride concentration to allow for the measurement of inward currents at a negative holding potential.

    • Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal. Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Recording: Clamp the cell's membrane potential at -60 mV.

    • Agonist/Antagonist Testing:

      • To test for agonist activity: Apply increasing concentrations of IAA-HCl and record the elicited current.

      • To test for antagonist activity: Apply a fixed, sub-maximal concentration of GABA (e.g., EC20-EC50) to elicit a baseline current. Then, co-apply the same concentration of GABA with increasing concentrations of IAA-HCl and measure the inhibition of the GABA-elicited current.

    • Data Analysis: Plot the peak current amplitude against the log concentration of the applied compound. Fit the data to a sigmoidal dose-response curve to calculate the EC50 (for agonists) or IC50 (for antagonists).

Tier 2: In Vivo Validation - Behavioral Assays
  • Objective: To determine if the in vitro effects of IAA-HCl translate to a measurable physiological or behavioral outcome in a whole organism. This is a critical step in assessing the compound's potential therapeutic relevance and CNS penetration.

Locomotor Activity Assay

  • Rationale: GABA-A receptor agonists typically produce sedative effects, leading to a decrease in spontaneous locomotor activity. This assay can provide evidence for the functional agonism of IAA-HCl at GABA-A receptors in vivo.

  • Detailed Protocol:

    • Animal Acclimation: House male C57BL/6 mice in the testing room for at least 60 minutes prior to the experiment to acclimate.

    • Habituation: On the day before testing, place each mouse individually into the locomotor activity chamber (e.g., a 40x40 cm open field box with infrared beam arrays) for 30 minutes to habituate to the novel environment.

    • Drug Administration: On the testing day, divide mice into groups and administer IAA-HCl (e.g., 1, 5, 10 mg/kg), a positive control (e.g., Diazepam), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Testing: Immediately after injection, place each mouse into the center of the locomotor activity chamber.

    • Data Acquisition: Record locomotor activity (e.g., total distance traveled, number of beam breaks) automatically using the system's software for 60 minutes, typically binned in 5-minute intervals.

    • Data Analysis: Compare the total distance traveled between the IAA-HCl treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in locomotor activity would support a GABA-A agonist effect.

Comparative Data Summary

Table 1: GABA-A Receptor Activity

CompoundTypeBinding Affinity (Ki / Kd)Functional Potency (EC50 / IC50)
IAA-HCl Partial AgonistData not availableQualitatively described as a potent agonist[1]
MuscimolAgonist~10 nM (high affinity)[12]~0.65 µM (α1β3)[13]; ~1-2 nM (α4β3δ)[14]
BicucullineAntagonist-~2 µM[14]

Table 2: GABA-C Receptor Activity

CompoundTypeBinding Affinity (Ki / Kb)Functional Potency (EC50 / IC50)
IAA-HCl Antagonist / Partial Agonist-EC50: 3 µM (ρ2), 60 µM (ρ1)[4]
CACAAgonist-~74 µM (ρ1, partial)[4]
TPMPAAntagonist~2.1 µM[3]~1.1 - 1.6 µM[3]

Table 3: GABA-B Receptor Activity

CompoundTypeBinding Affinity (Ki)Functional Potency (EC50)
IAA-HCl InactiveNot reportedInactive
BaclofenAgonist~5.1 nM (human recombinant)[2]~0.27 µM (rat VTA); ~1.8 µM (rat TC cells)

Conclusion

This guide outlines a logical and rigorous workflow for validating the effects of Imidazole-4-acetic acid hydrochloride on GABA receptors. The data indicates that IAA-HCl possesses a complex pharmacological profile, acting as a partial agonist at GABA-A receptors and a subtype-dependent antagonist/partial agonist at GABA-C receptors, with no significant activity at GABA-B receptors.

By employing a combination of in vitro binding and functional assays, alongside in vivo behavioral validation, researchers can build a comprehensive and self-validating data package. This multi-tiered approach, comparing the test compound against established pharmacological tools, is essential for accurately characterizing novel GABAergic modulators and provides a solid foundation for further drug development efforts.

References

  • Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes. PubMed, National Center for Biotechnology Information. [Link]

  • Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions. PMC, National Center for Biotechnology Information. [Link]

  • Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors. PMC, National Center for Biotechnology Information. [Link]

  • Bicuculline. Wikipedia. [Link]

  • GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. PubMed, National Center for Biotechnology Information. [Link]

  • HPLC-Based Activity Profiling for GABAA Receptor Modulators in Extracts: Validation of an Approach Utilizing a Larval Zebrafish Locomotor Assay. PubMed, National Center for Biotechnology Information. [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC, National Center for Biotechnology Information. [Link]

  • Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Frontiers. [Link]

  • GABAergic Synapse Pathway. Creative Diagnostics. [Link]

  • Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine. PubMed, National Center for Biotechnology Information. [Link]

  • GABA‐ρ receptors: distinctive functions and molecular pharmacology. PMC, National Center for Biotechnology Information. [Link]

  • Advantages of an antagonist: bicuculline and other GABA antagonists. PMC, National Center for Biotechnology Information. [Link]

  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

  • GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. [Link]

  • GABAB Receptors Regulate Extrasynaptic GABAA Receptors. Journal of Neuroscience. [Link]

  • Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells. PubMed, National Center for Biotechnology Information. [Link]

  • Baclofen. StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of action of Baclofen (GABA receptor agonist)?. Dr.Oracle. [Link]

  • Effect of the GABAρ receptor antagonist TPMPA on the GABA-elicited currents of retinal ganglion cells. ResearchGate. [Link]

  • Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine. PubMed, National Center for Biotechnology Information. [Link]

  • GABA(C) receptors: a molecular view. PubMed, National Center for Biotechnology Information. [Link]

  • Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. PNAS. [Link]

  • Patch-clamp protocol-final.pdf. [Link]

  • Behaviors evaluated in the locomotor activity test. ResearchGate. [Link]

  • Changes in Locomotor Activity and Oxidative Stress-Related Factors after the Administration of an Amino Acid Mixture by Generation and Age. MDPI. [Link]

  • Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)?. Dr.Oracle. [Link]

  • A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. PMC, National Center for Biotechnology Information. [Link]

  • Electrophysiology of ionotropic GABA receptors. PMC, National Center for Biotechnology Information. [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PMC, National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Imidazole-4-acetic acid hydrochloride (I4AA): Navigating its Specificity for GABAc versus GABAa Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and pharmacology, the precise modulation of GABAergic signaling is a cornerstone of experimental design. The choice of pharmacological tools is paramount, and a nuanced understanding of their receptor specificity is critical for the accurate interpretation of data. This guide provides an in-depth comparison of Imidazole-4-acetic acid hydrochloride (I4AA), a versatile yet complex modulator of GABA receptors, focusing on its differential effects on GABAc and GABAa receptor subtypes.

Introduction: The GABAergic System and the Quest for Specificity

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] GABA exerts its effects through two main classes of receptors: the ionotropic GABAa and GABAc receptors, which are ligand-gated chloride ion channels, and the metabotropic GABAb receptors.[1] GABAa receptors, pentameric structures composed of a variety of subunits (α, β, γ, δ, ε, π, θ), are the targets for many clinically important drugs, including benzodiazepines and barbiturates.[3][4] GABAc receptors, now classified as a subset of GABAa receptors composed entirely of ρ subunits, exhibit distinct pharmacological and biophysical properties.[5][6]

The structural and functional diversity of GABA receptors presents a significant challenge and opportunity for pharmacologists. Ligands with high specificity for a particular receptor subtype are invaluable tools for dissecting the physiological roles of these receptors and for developing novel therapeutics with fewer off-target effects. Imidazole-4-acetic acid (I4AA), an endogenous metabolite of histamine, has emerged as a compound of interest due to its activity at GABA receptors.[7][8] However, its pharmacological profile is not straightforward, necessitating a careful examination of its specificity for GABAc versus GABAa receptors.

Comparative Pharmacology of I4AA at GABAc and GABAa Receptors

I4AA exhibits a notably different pharmacological profile at GABAa and GABAc receptors, a distinction that is crucial for its application in research.

Action at GABAa Receptors: A Partial Agonist

At GABAa receptors, I4AA generally acts as a partial agonist .[9] This means that it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, GABA. The efficacy of I4AA at GABAa receptors can vary depending on the subunit composition of the receptor complex.[9] This partial agonism can be advantageous in experimental settings where a more subtle modulation of GABAa receptor activity is desired compared to the robust activation by a full agonist like muscimol.[10]

Action at GABAc Receptors: A More Complex Interaction

The interaction of I4AA with GABAc receptors is more multifaceted and can be described as that of an antagonist or a weak partial agonist .[8][9] In many preparations, particularly in the retina of rats and fish, I4AA acts as a competitive antagonist, blocking the chloride current induced by GABA.[11] However, in some species, such as the salamander, I4AA has been observed to act as an agonist at GABAc receptors.[11] This species-dependent variability underscores the importance of empirical validation of I4AA's effects in the specific experimental model being used. Furthermore, some studies suggest that I4AA may even partially activate certain GABAc receptor subtypes, highlighting the complexity of its interactions.

The following table summarizes the key pharmacological distinctions of I4AA at GABAc and GABAa receptors:

FeatureGABAa ReceptorsGABAc Receptors
Primary Action Partial Agonist[9]Antagonist or Weak Partial Agonist[8][9]
Effect on Ion Flow Increases Cl⁻ influx (less than GABA)[6][10]Blocks or weakly elicits Cl⁻ influx[11]
Key Modulators Modulated by benzodiazepines, barbiturates[3]Insensitive to bicuculline and benzodiazepines
Notable Agonists GABA, Muscimol[10]GABA, CACA
Notable Antagonists Bicuculline, SR95531[10][12]TPMPA, Picrotoxin[12]

Experimental Protocols for Determining Receptor Specificity

To empirically determine the specificity of I4AA or any other compound for GABAc versus GABAa receptors, two primary experimental approaches are indispensable: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

Radioligand binding assays are a powerful tool for quantifying the affinity of a compound for a specific receptor. This technique involves incubating a radiolabeled ligand (a molecule that binds to the receptor) with a tissue or cell preparation containing the receptor of interest, in the presence and absence of the unlabeled compound being tested.

Protocol: Competitive Radioligand Binding Assay for GABAa Receptors

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[13]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in buffer and recentrifugation to remove endogenous GABA.[13]

    • Resuspend the final pellet in the binding buffer (e.g., 50 mM Tris-HCl).[13]

  • Binding Assay:

    • In a multi-well plate, add a constant concentration of a radiolabeled GABAa receptor agonist, such as [³H]muscimol.[13][14]

    • Add increasing concentrations of the unlabeled test compound (I4AA).

    • To determine non-specific binding, include wells with a high concentration of a known GABAa agonist (e.g., 10 mM GABA).[13]

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[13]

  • Termination and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[13]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled compound.

    • Determine the IC₅₀ value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) to determine the affinity of the test compound for the receptor.

Electrophysiological Recordings

Electrophysiology provides a functional measure of a compound's effect on receptor activity by directly recording the ion flow through the receptor's channel. The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing specific GABA receptor subunits is a common and robust method.

Protocol: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with cRNA encoding the desired GABAa (e.g., α1β2γ2) or GABAc (e.g., ρ1) receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Impale the oocyte with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl), one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.[10]

  • Drug Application and Data Acquisition:

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

    • To test for agonist activity of I4AA, apply increasing concentrations of I4AA alone and record the elicited current.

    • To test for antagonist activity, co-apply a fixed concentration of GABA with increasing concentrations of I4AA and measure the inhibition of the GABA-evoked current.

    • Record the current responses using an appropriate amplifier and data acquisition system.[15]

  • Data Analysis:

    • For agonist activity, plot the current amplitude as a function of I4AA concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximal efficacy relative to GABA.

    • For antagonist activity, plot the percentage of inhibition of the GABA-evoked current against the concentration of I4AA to determine the IC₅₀.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the GABAergic signaling pathway and the experimental workflow for determining receptor specificity.

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA GAD->GABA_Vesicle GABAa_R GABAa Receptor GABA_Vesicle->GABAa_R Binds to GABAc_R GABAc Receptor GABA_Vesicle->GABAc_R Binds to Cl_channel_a Cl- Channel GABAa_R->Cl_channel_a Opens Cl_channel_c Cl- Channel GABAc_R->Cl_channel_c Opens Hyperpolarization_a Hyperpolarization Cl_channel_a->Hyperpolarization_a Cl- Influx Hyperpolarization_c Hyperpolarization Cl_channel_c->Hyperpolarization_c Cl- Influx

Caption: Simplified GABAergic signaling pathway.

Receptor_Specificity_Workflow cluster_binding Radioligand Binding Assay cluster_ephys Electrophysiology (TEVC) Membrane_Prep 1. Membrane Preparation (Brain Tissue) Binding_Reaction 2. Incubation ([3H]muscimol + I4AA) Membrane_Prep->Binding_Reaction Filtration 3. Separation of Bound/Free (Rapid Filtration) Binding_Reaction->Filtration Quantification 4. Scintillation Counting Filtration->Quantification Ki_Determination 5. Data Analysis (IC50 -> Ki) Quantification->Ki_Determination Conclusion_Binding Conclusion_Binding Ki_Determination->Conclusion_Binding Binding Affinity Oocyte_Injection 1. Oocyte Injection (GABA Receptor cRNA) Voltage_Clamp 2. Two-Electrode Voltage Clamp Oocyte_Injection->Voltage_Clamp Drug_Application 3. Drug Application (GABA +/- I4AA) Voltage_Clamp->Drug_Application Current_Recording 4. Current Measurement Drug_Application->Current_Recording EC50_IC50_Determination 5. Data Analysis (EC50/IC50) Current_Recording->EC50_IC50_Determination Conclusion_Ephys Conclusion_Ephys EC50_IC50_Determination->Conclusion_Ephys Functional Activity Start Determine I4AA Specificity Start->Membrane_Prep Start->Oocyte_Injection

Sources

A Comparative Guide to the Biological Relevance of Imidazole-4-Acetic Acid Hydrochloride as a Histamine Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is critical for elucidating physiological processes and identifying novel therapeutic targets. Histamine, a well-known biogenic amine, undergoes extensive metabolism, leading to various molecules with distinct biological activities. This guide provides an in-depth technical comparison of Imidazole-4-acetic acid (IAA), a primary product of one metabolic route, with metabolites from the alternative pathway. We will delve into their formation, pharmacological targets, and the experimental methodologies used to assess their functions, providing a comprehensive resource for your research endeavors.

The Divergent Fates of Histamine: A Tale of Two Pathways

Histamine's physiological effects are terminated by two principal metabolic pathways, catalyzed by the enzymes diamine oxidase (DAO) and histamine-N-methyltransferase (HNMT). The localization of these enzymes dictates the metabolic fate of histamine. DAO is primarily found in the periphery, including the intestines, kidneys, and placenta, where it metabolizes extracellular histamine.[1][2] In contrast, HNMT is the predominant enzyme in the central nervous system (CNS) for metabolizing intracellular histamine.[2][3]

This enzymatic divergence leads to the formation of distinct primary metabolites:

  • The DAO Pathway: Leads to the production of Imidazole-4-acetic acid (IAA) .[4][5]

  • The HNMT Pathway: Results in the formation of N-tele-methylhistamine (t-MH) , which is subsequently oxidized by monoamine oxidase B (MAO-B) to 1-methyl-4-imidazoleacetic acid (tele-MIAA) .[6][7]

The profound difference in the biological relevance of these metabolites stems from this initial metabolic bifurcation. While the HNMT pathway metabolites are largely considered inactive biomarkers, IAA has emerged as a pharmacologically active molecule with its own unique set of targets.

Histamine_Metabolism cluster_DAO DAO Pathway cluster_HNMT HNMT Pathway Histamine Histamine IAA Imidazole-4-acetic acid (IAA) (Active Metabolite) Histamine->IAA Diamine Oxidase (DAO) (Peripheral Tissues, Gut) tMH N-tele-methylhistamine (t-MH) (Inactive Intermediate) Histamine->tMH Histamine-N-methyltransferase (HNMT) (Central Nervous System) teleMIAA 1-methyl-4-imidazoleacetic acid (tele-MIAA) (Inactive Biomarker) tMH->teleMIAA Monoamine Oxidase B (MAO-B)

Caption: The two primary metabolic pathways of histamine.

A Head-to-Head Comparison: Bioactivity of Histamine Metabolites

The most striking difference between IAA and the metabolites of the HNMT pathway lies in their interaction with physiological receptors. IAA exhibits significant biological activity, whereas t-MH and tele-MIAA are generally considered inactive end-products, primarily serving as indicators of systemic histamine release.[8][9]

FeatureImidazole-4-acetic acid (IAA)N-tele-methylhistamine (t-MH) & 1-methyl-4-imidazoleacetic acid (tele-MIAA)
Primary Receptor Target GABAA ReceptorsGenerally considered inactive at histamine and other common receptors.
Pharmacological Role Partial agonist at GABAA receptors.[5]Primarily used as biomarkers for histamine release and mast cell activity.[8][9]
Functional Effect Modulates inhibitory neurotransmission in the CNS.[9]No significant direct pharmacological effects reported.
Therapeutic Potential Investigated for neurological conditions, though clinical trials have had limited success.[9]Diagnostic marker for conditions like mastocytosis.[8]

The Unique Pharmacology of Imidazole-4-acetic acid

Unlike its parent molecule, histamine, which exerts its effects through four classes of histamine receptors (H1-H4), IAA's biological relevance is predominantly mediated by the GABAergic system.

GABAA Receptor Modulation

IAA acts as a partial agonist at GABAA receptors, the primary inhibitory neurotransmitter receptors in the CNS.[5] This interaction is significant because it suggests a potential link between the histaminergic and GABAergic systems, where a metabolite of an excitatory/wakefulness-promoting neurotransmitter (histamine) can directly enhance inhibitory neurotransmission.

The efficacy of IAA as a GABAA receptor agonist is subtype-dependent, with maximal efficacy (Emax) values reported to range from 24% to 72% of that of the full agonist GABA.[9] This partial agonism means that IAA can modulate GABAergic tone without causing the profound sedation or other side effects associated with full GABAA agonists.

IAA_Signaling cluster_membrane Neuronal Membrane GABA_A_Receptor GABAA Receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening IAA Imidazole-4-acetic acid (IAA) IAA->GABA_A_Receptor Binds as a partial agonist GABA GABA GABA->GABA_A_Receptor Binds as a full agonist Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Signaling pathway of Imidazole-4-acetic acid at the GABAA receptor.

Imidazoline I1 Receptor Interaction

IAA has also been identified as a ligand for the imidazoline I1 receptor, though with relatively low affinity.[9][10] The functional consequence of this interaction, whether agonistic or antagonistic, remains to be fully elucidated.[9] Imidazoline I1 receptors are implicated in the central regulation of blood pressure, suggesting a potential, albeit less characterized, role for IAA in cardiovascular control.[10]

The HNMT Pathway Metabolites: Faithful Reporters, Silent Messengers

In stark contrast to the bioactivity of IAA, both N-tele-methylhistamine and its oxidized product, 1-methyl-4-imidazoleacetic acid, are considered pharmacologically inert at the receptor level. Extensive research has not revealed any significant binding or functional activity at histamine receptors or other major neurotransmitter receptors. Their primary value to researchers lies in their utility as stable and reliable biomarkers of histamine production and release.[8][9] Due to the short half-life of histamine, measuring its more stable metabolites in urine provides a more accurate and non-invasive assessment of systemic histamine levels.[11]

Experimental Protocols for Comparative Analysis

To empower your research, we provide detailed, self-validating protocols for assessing the key biological activities discussed in this guide.

Protocol 1: GABAA Receptor Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of IAA and other test compounds for the GABAA receptor. The causality behind this experimental choice is to quantify the direct interaction of the metabolite with its primary pharmacological target.

Workflow Diagram

Binding_Assay_Workflow A Prepare Rat Brain Membranes (Source of GABAA Receptors) B Incubate Membranes with [3H]muscimol (Radioligand) & Varying Concentrations of IAA A->B C Separate Bound and Unbound Radioligand (Vacuum Filtration) B->C D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki values D->E

Caption: Workflow for a GABAA receptor radioligand binding assay.

Step-by-Step Methodology

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

    • Perform a series of centrifugations to isolate the crude membrane fraction.

    • Wash the membranes repeatedly in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

    • Resuspend the final membrane pellet in fresh binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane protein to each well.

    • For total binding, add the radioligand (e.g., 5 nM [3H]muscimol).

    • For non-specific binding, add the radioligand and a high concentration of a known GABAA agonist (e.g., 10 mM GABA).

    • For the competition assay, add the radioligand and varying concentrations of IAA.

    • Incubate the plate at 4°C for 45 minutes to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the IAA concentration.

    • Determine the IC50 value (the concentration of IAA that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Quantification of Histamine Metabolites by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of IAA and tele-MIAA in biological samples, such as urine or plasma. The rationale for this method is its high sensitivity and specificity, allowing for accurate measurement of metabolite levels, which is crucial for biomarker studies.

Workflow Diagram

LCMS_Workflow A Sample Preparation (e.g., Protein Precipitation or Solid Phase Extraction) B LC Separation (Reversed-Phase or HILIC) A->B C Mass Spectrometry Detection (ESI-MS/MS in SRM mode) B->C D Data Analysis: Quantification against a Standard Curve C->D

Caption: General workflow for LC-MS/MS quantification of histamine metabolites.

Step-by-Step Methodology

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of urine), add an internal standard (a stable isotope-labeled version of the analyte).

    • For plasma samples, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile), followed by vortexing and centrifugation.

    • For urine samples, a simple dilution may be sufficient, or solid-phase extraction (SPE) can be used for cleanup and concentration.

    • Transfer the supernatant or the eluted sample to an autosampler vial.

  • Liquid Chromatography (LC):

    • Inject the prepared sample onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography or a HILIC column).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient is optimized to achieve chromatographic separation of IAA, tele-MIAA, and other matrix components.

  • Mass Spectrometry (MS/MS):

    • The LC eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]+) of each analyte in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity.

  • Data Analysis:

    • Generate a standard curve by analyzing a series of known concentrations of IAA and tele-MIAA.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration.

    • Quantify the concentration of the metabolites in the unknown samples by interpolating their peak area ratios from the standard curve.

Conclusion

The metabolic fate of histamine gives rise to molecules with vastly different biological roles. While the HNMT pathway produces metabolites that serve as reliable, yet pharmacologically silent, biomarkers of histamine release, the DAO pathway generates Imidazole-4-acetic acid, a bioactive molecule that uniquely bridges the histaminergic and GABAergic systems. For researchers in neuroscience and drug development, this distinction is paramount. The GABAA-modulating properties of IAA open up new avenues for understanding the complex interplay between different neurotransmitter systems and may inspire novel therapeutic strategies. The experimental protocols provided herein offer a robust framework for further exploring the biological relevance of these fascinating metabolites.

References

  • Imidazoleacetic acid - Wikipedia. Wikipedia. [Link]

  • Pharmacology and function of imidazole 4-acetic acid in brain. PubMed. [Link]

  • Biochemistry, Histamine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Summary of the histamine metabolism. ResearchGate. [Link]

  • Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Imidazoleacetic acid - Wikipedia. Wikipedia. [Link]

  • Significance of the imidazoline receptors in toxicology. PubMed. [Link]

  • 1-Methyl-4-imidazoleacetic Acid (hydrochloride). BioHippo. [Link]

  • tele-Methylhistamine is a specific MAO B substrate in man. PubMed. [Link]

  • HNMT – Interior methylator. Lifecode Gx Support. [Link]

  • GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Characterization of GABA Receptors - PMC. PubMed Central. [Link]

  • Imidazoleacetic acid - Wikipedia. Wikipedia. [Link]

  • Is Histamine Intolerance Genetic? Understanding DAO & HNMT Enzyme SNPs. Dr. Meggin. [Link]

  • Histamine, Metabolism, & Your Genetics. Dr. Jockers. [Link]

  • A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover in Clinical Studies. PubMed. [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC. PubMed Central. [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • tele-Methylhistamine is a specific MAO B substrate in man. PubMed. [Link]

  • Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine. PubMed. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Imidazole-4-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3251-69-2 Formula: C₅H₆N₂O₂[1][2][3] · HCl Molecular Weight: 162.57 g/mol [1][2][3][4]

Executive Safety Summary & Risk Profile

As a Senior Application Scientist, I must emphasize that generic Safety Data Sheets (SDS) often categorize this compound merely as an "Irritant" (H315/H319/H335).[3] While accurate, this classification understates the biological context .[3] Imidazole-4-acetic acid (IAA) is a naturally occurring histamine metabolite and a potent GABA receptor ligand (specifically interacting with GABA-A and GABA-C/rho receptors).[3][5]

Therefore, safety protocols must address two distinct risk vectors:

  • Chemical Hazard: As a hydrochloride salt, the compound is acidic and hygroscopic.[3] Upon contact with mucous membranes (eyes/lungs), it hydrolyzes to release protons, causing immediate irritation or potential burns.

  • Bioactive Hazard: Systemic absorption via inhalation of dust or accidental injection could theoretically modulate GABAergic transmission.[3] While acute toxicity is generally lower than pure GABA agonists like muscimol, strict containment is required to prevent occupational sensitization or neuroactive effects.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling IAA-HCl in a research setting.

PPE CategorySpecificationScientific Rationale
Respiratory Engineering Control: Certified Chemical Fume Hood.Backup: N95/P100 Respirator (only if hood unavailable).[3]The hydrochloride salt exists as a fine crystalline powder.[3] Static charge often causes particle aerosolization during weighing. Inhalation poses the highest risk for rapid systemic absorption.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for powder handling.[3]As an acidic salt, contact with the eye's moisture creates an immediate low-pH environment, risking corneal opacity. Goggles provide a seal against airborne dust.
Dermal (Hand) Nitrile Gloves (Min.[3] thickness: 0.11 mm).Double-gloving recommended for stock solution preparation.[3]Latex is permeable to many organic aqueous buffers.[3] Nitrile offers superior resistance to acidic salts. Double gloving allows the outer pair to be shed immediately if contaminated.
Body Lab Coat (High-neck, long sleeve) + Closed-toe shoes .[3]Prevents accumulation of dust on personal clothing, which can lead to secondary exposure outside the lab.
Operational Protocol: Safe Handling Workflow
Phase A: Pre-Operational Checks
  • Hygroscopic Management: IAA-HCl is hygroscopic.[3] Ensure the container has been stored with a desiccant. Exposure to ambient humidity will cause the powder to clump, altering the effective mass and molarity calculations.

  • Static Control: Use an anti-static gun or wipe on the weighing boat.[3] Hydrochloride salts are prone to static cling, which disperses particles.

Phase B: Weighing & Solubilization

Goal: Prepare a stock solution while minimizing aerosol generation.[3]

  • Setup: Place the balance inside the fume hood. If the balance is external, use a powder containment hood.

  • Transfer:

    • Do not use a spatula that is too large for the container neck.[3]

    • Transfer slowly to avoid "dust clouds."[3]

    • Critical Step: Immediately recap the stock bottle to prevent moisture absorption.[3]

  • Solubilization:

    • Solvent: Water or buffered saline (PBS).[3]

    • Caution: Dissolution is slightly exothermic.[3] Add the solvent to the powder, not vice versa, to control the rate of dissolution.

    • Vortexing: Ensure the tube is capped tightly. Do not vortex open containers.

Phase C: Decontamination[3][6]
  • Surface Clean: Wipe the balance area with a moist paper towel (water) followed by 70% ethanol.[3] The water step is crucial to solubilize and remove the salt residue; ethanol alone may just precipitate it.

  • Waste: Dispose of solid waste and contaminated wipes in the Solid Hazardous Waste stream.

Visualizing the Safety Logic (Workflow Diagram)

The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision points for containment and waste.

SafeHandling cluster_safety Critical Control Point: Aerosol Prevention Storage 1. Storage (Desiccated, <25°C) PPE 2. PPE Donning (Nitrile + Goggles) Storage->PPE Retrieve Weighing 3. Weighing (Fume Hood + Anti-Static) PPE->Weighing Protect Solubilization 4. Solubilization (Aqueous Buffer) Weighing->Solubilization Transfer Waste 6. Disposal (Haz Waste Stream) Weighing->Waste Contaminated Wipes Use 5. Experimental Use (In Vitro/In Vivo) Solubilization->Use Dilute Use->Waste Discard

Caption: Operational workflow for Imidazole-4-acetic acid HCl, highlighting the critical control point at the weighing stage to prevent aerosol inhalation.

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes .[3][6] Hold eyelids open. The acidic nature of the HCl salt requires thorough irrigation to restore ocular pH.

  • Skin Contact: Wash with soap and water.[3][7][8] Do not use ethanol on skin, as it may enhance transdermal absorption of the bioactive compound.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required due to the potential for bronchospasm (irritant) or GABAergic effects.[3]

Disposal & Environmental Compliance

Do not dispose of IAA-HCl down the drain.[3] As a bioactive imidazole derivative:

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."[3]

  • Liquid Waste: Aqueous solutions should be collected in "Aqueous Organic Waste" containers.

  • Destruction: Incineration is the preferred method for final destruction to break down the imidazole ring.[3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24853158, Imidazole-4-acetic acid hydrochloride.[3] Retrieved from [Link][3]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole-4-acetic acid hydrochloride
Reactant of Route 2
Imidazole-4-acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.